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Core Science & Biosynthesis

Foundational

Strategic Utilization of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (CAS 1589395-92-5) in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is the primary determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 4-((2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is the primary determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (CAS 1589395-92-5) represents a highly privileged, multifunctional building block. By combining a rigid piperazine ring, a stable sulfonamide linkage, a sterically directing 2-methyl group, and an electron-withdrawing benzonitrile moiety, this core serves as a foundational intermediate for synthesizing high-affinity inhibitors across multiple therapeutic domains, including metabolic disorders and viral infections.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep mechanistic understanding of this scaffold, self-validating synthetic protocols, and field-proven applications grounded in authoritative literature.

Structural Rationale & Physicochemical Profiling

The architectural design of CAS 1589395-92-5 is not arbitrary; every functional group serves a distinct causality in drug design:

  • The Sulfonamide Linkage: Unlike amides, sulfonamides possess a tetrahedral geometry that projects oxygen atoms into distinct spatial vectors. This allows them to act as potent, directed hydrogen-bond acceptors. In enzymatic pockets, sulfonamides frequently displace bridging water molecules, binding directly to catalytic residues[1].

  • The 2-Methyl Steric Handle (Metabolic Shielding): Unsubstituted piperazine rings are highly susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a 2-methyl group adjacent to the sulfonamide nitrogen (N1) introduces critical steric hindrance that blocks this metabolic liability[1]. Furthermore, the methyl group creates a stereocenter. Studies have shown that the (R)-enantiomer of 2-methylpiperazine sulfonamides can yield up to a 25-fold improvement in target enzyme potency compared to unsubstituted analogs[2].

  • The Benzonitrile Vector: The para-cyano group is a strong electron-withdrawing group (EWG). It modulates the electron density of the sulfonyl group, enhancing the metabolic stability of the compound while providing a linear, polar vector capable of engaging in dipole-dipole interactions deep within hydrophobic binding pockets[3].

Synthetic Methodology: A Self-Validating Protocol

Synthesizing CAS 1589395-92-5 requires strict regiocontrol. Because 2-methylpiperazine possesses two secondary amines, direct sulfonylation would yield a mixture of N1 and N4 substituted isomers. To selectively sulfonylate the sterically hindered N1 position, the less hindered N4 position must be pre-protected.

Step-by-Step Regioselective Synthesis Workflow

Objective: Synthesize 4-((2-methylpiperazin-1-yl)sulfonyl)benzonitrile with >98% regiochemical purity. Reagents: 4-Cyanobenzenesulfonyl chloride, N4-Boc-2-methylpiperazine, Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step 1: Nucleophilic Sulfonylation

  • Preparation: Dissolve 1.0 equivalent of N4-Boc-2-methylpiperazine in anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Sulfonyl chlorides are highly reactive; cooling minimizes exothermic side reactions and prevents the degradation of the electrophile.

  • Acid Scavenging: Add 2.0 equivalents of TEA. Causality: The nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride releases HCl. Without an organic base like TEA to scavenge this acid, the HCl would protonate the unreacted piperazine, rendering it non-nucleophilic and stalling the reaction[3].

  • Addition: Dissolve 1.1 equivalents of 4-cyanobenzenesulfonyl chloride in DCM and add dropwise over 30 minutes. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation: Monitor via LCMS. The reaction is complete when the mass peak corresponding to the starting amine disappears and the intermediate mass (M+H) appears.

Step 2: Acidic Deprotection (Boc Cleavage)

  • Reagent Introduction: Following aqueous workup and concentration of the intermediate, dissolve the crude product in a 1:4 mixture of TFA/DCM at room temperature.

  • Reaction Dynamics: Stir for 2 hours. Causality: TFA provides the necessary acidic environment to cleave the tert-butyl carbamate (Boc) group. The reaction is entropically driven to completion by the release of CO2 and isobutylene gases.

  • Free-Basing (Self-Validation): Concentrate under reduced pressure to remove excess TFA. The resulting TFA-salt must be neutralized. Add 1M NaOH until the aqueous phase reaches pH 10. Extract with Ethyl Acetate (EtOAc). Causality: Piperazine is highly water-soluble in its protonated state. Adjusting to pH 10 ensures the amine is fully free-based, allowing it to partition into the organic layer for recovery.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure CAS 1589395-92-5 scaffold.

SyntheticWorkflow A 4-Cyanobenzenesulfonyl Chloride C Nucleophilic Substitution (TEA, DCM, 0°C) A->C B N4-Boc-2-Methylpiperazine B->C D N4-Boc Protected Intermediate C->D E Acidic Deprotection (TFA/DCM, RT) D->E F CAS 1589395-92-5 Core Scaffold E->F

Caption: Regioselective synthetic workflow for CAS 1589395-92-5 utilizing N4-Boc protection.

Pharmacological Applications & Mechanistic Pathways

The piperazine sulfonamide core is highly versatile, serving as the pharmacophoric foundation for several classes of enzyme inhibitors.

A. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme responsible for converting inactive cortisone to active cortisol, playing a critical role in metabolic syndrome and diabetes. Researchers have utilized the 2-methylpiperazine sulfonamide core to develop potent, orally available inhibitors. The inclusion of the 2-methyl group (specifically the R-enantiomer) yielded a compound with an IC50 of ~10 nM in cell-based assays, representing a massive leap in potency over unsubstituted variants[2].

B. HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral lifecycle. Traditional inhibitors utilize a hydroxyl group to bind the catalytic aspartate residues. However, advanced designs utilize the basic nitrogen of the piperazine ring to form this key interaction. Furthermore, the sulfonamide moiety directly displaces a bridging water molecule to bind the Ile50A and Ile50B flap residues of the enzyme. Incorporating the methyl group on the piperazine ring prevented metabolic oxidation, increasing antiviral activity by 10-fold relative to earlier generation inhibitors[1].

C. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a staple in managing Type 2 Diabetes Mellitus. They prevent the degradation of incretin hormones (GLP-1 and GIP), thereby increasing insulin secretion. Piperazine sulfonamides act as effective DPP-IV inhibitors. Induced-fit docking studies reveal that the sulfonamide core occupies the binding domain by forming critical hydrogen bonds with the backbones of residues R125, E205, and E206[3].

PathwayLogic Core Piperazine Sulfonamide Core (CAS 1589395-92-5) Sub1 DPP-IV Inhibition Core->Sub1 Sub2 11β-HSD1 Inhibition Core->Sub2 Sub3 HIV-1 Protease Inhibition Core->Sub3 Mech1 H-bonds with R125, E205 Increases GLP-1 & GIP Sub1->Mech1 Mech2 Reduces Cortisol Levels Improves Insulin Sensitivity Sub2->Mech2 Mech3 Displaces Bridging Water Binds Ile50A/B Flap Sub3->Mech3

Caption: Divergent pharmacological pathways and binding mechanisms of the piperazine sulfonamide core.

Quantitative Data Presentation

The table below summarizes the comparative biological activity of functionalized piperazine sulfonamide derivatives, highlighting the impact of the core modifications discussed above.

Table 1: Comparative Biological Activity of Piperazine Sulfonamide Derivatives

Target EnzymeCore Modification / FeatureObserved Affinity / IC50Primary Pharmacological Effect
DPP-IV Electron-withdrawing group (EWG) substitutions on sulfonyl11.2% to 22.6% inhibition at 100 µmol/LIncreased GLP-1 levels; enhanced insulin secretion[3]
11β-HSD1 (R)-2-Methylpiperazine sulfonamide~10 nM (Cell-based assay)Reduced cortisone-induced hyperinsulinemia[2]
11β-HSD1 Unsubstituted piperazine sulfonamide~250 nM (Cell-based assay)Baseline activity (inferior to 2-methyl analog)[2]
HIV-1 Protease Bicyclic piperazine sulfonamide core60-fold affinity increaseInhibition of viral polypeptide cleavage[1]

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica. Available at: [Link]

  • Yeh, V. S., et al. (2008). "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model." Journal of Medicinal Chemistry. Available at:[Link]

  • Chu, L., et al. (2017). "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is not extensively available in public literatu...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is not extensively available in public literature. This guide provides a comprehensive framework for its physicochemical characterization, drawing upon established principles in medicinal chemistry and data from structurally related analogs to inform experimental design and data interpretation.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic attributes dictate how a molecule will behave in complex biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][] For a novel compound such as 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, a sulfonamide derivative incorporating a methylpiperazine and a benzonitrile moiety, a thorough understanding of these properties is not merely academic—it is a critical prerequisite for successful drug development.[4] This guide delineates the core physicochemical parameters, explains their profound impact on a compound's pharmacokinetic profile, and provides robust, field-proven protocols for their experimental determination.

The molecular structure, featuring a sulfonamide linker, a basic piperazine ring, and a polar nitrile group, suggests a complex interplay of properties. The methylpiperazine group is a common feature in CNS-active drugs and imparts basicity, influencing solubility and potential for salt formation. The sulfonyl group and benzonitrile are polar moieties that can engage in hydrogen bonding. Predicting the emergent properties from this combination requires rigorous experimental evaluation.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a compound must be in solution to be absorbed and exert its therapeutic effect.[5][6] Poor solubility is a leading cause of failure in drug development, often resulting in low bioavailability and unreliable performance in bioassays.[4][6] Solubility is broadly assessed in two contexts: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer. This mimics the conditions of many high-throughput screening assays.[7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with the aqueous medium over an extended period. This value is crucial for pre-formulation and understanding the maximum achievable concentration in vivo.[6][7]

The final solubility of an ionizable molecule like 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile will be highly dependent on the pH of the medium due to the basicity of the piperazine ring.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_stock Prepare 10 mM Stock in DMSO k_add Add DMSO Stock to Buffer prep_stock->k_add Test Compound t_add Add Excess Solid to Buffer prep_stock->t_add Test Compound prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->k_add Aqueous Medium prep_buffer->t_add Aqueous Medium k_shake Shake for 1-2h at RT k_add->k_shake k_filter Filter/Centrifuge to Remove Precipitate k_shake->k_filter k_quant Quantify Supernatant (LC-MS/UV-Vis) k_filter->k_quant result_k result_k k_quant->result_k Result: Kinetic Solubility (µM) t_shake Shake for 24-48h at RT or 37°C t_add->t_shake t_filter Filter to Remove Undissolved Solid t_shake->t_filter t_quant Quantify Filtrate (LC-MS/UV-Vis) t_filter->t_quant result_t result_t t_quant->result_t Result: Thermodynamic Solubility (µM)

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for solubility measurement.[9][10]

  • Preparation: Add an excess amount of solid 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile to a vial containing a precise volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter to remove any remaining microparticulates.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[11]

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one.[1] It profoundly influences membrane permeability, metabolic stability, and target binding.[][12][13]

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of a molecule. It is the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[1]

  • LogD (Distribution Coefficient): Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic species. For an ionizable compound like our target molecule, LogD is more physiologically relevant than LogP. The LogD at pH 7.4 is a key parameter in drug design.[][15]

A delicate balance is required; high lipophilicity can enhance membrane permeability but may also increase metabolic clearance and decrease aqueous solubility.[1][]

Illustrative Data for Structurally Related Compounds
CompoundParameterValueSource
4-(4-Methylpiperazinomethyl)benzoic acid dihydrochlorideLogP0.6[16]
4-(piperazine-1-sulfonyl)benzonitrile hydrochlorideXlogP (predicted)0.1[17]

Note: These values are for related but structurally distinct molecules and serve only as a rough guide. The 2-methylpiperazine and sulfonyl linker in the target compound will influence its lipophilicity.

Detailed Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method remains the benchmark for lipophilicity measurement.[15][18]

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate completely.

  • Partitioning: Add a known amount of the test compound (from a stock solution) to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1:1 v/v).

  • Equilibration: Cap the vial and shake for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Sampling & Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )[15]

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[19] For a molecule with a basic center, such as the piperazine nitrogen in 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, the pKa dictates its charge state across the physiological pH range (approx. 1.5 to 8).[20] This ionization state critically impacts solubility, permeability, and target binding.[2][21] Understanding the pKa is essential for predicting a drug's behavior in different compartments of the body, such as the stomach versus the intestine, and for developing suitable formulations.[20]

The Role of pKa in Drug Disposition

G cluster_pka pKa of Basic Drug cluster_env Physiological Environment cluster_properties Resulting Properties pka_node pKa Value stomach Stomach (pH 1-3) pka_node->stomach pH < pKa intestine Intestine (pH 6-7.5) pka_node->intestine pH ≈ pKa solubility Solubility stomach->solubility High (Ionized) permeability Permeability stomach->permeability Low (Charged) intestine->solubility Lower intestine->permeability Higher (Neutral) absorption Overall Absorption solubility->absorption permeability->absorption

Caption: Impact of pKa on Drug Properties in Different pH Environments.

Detailed Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for pKa determination.[22][23][24]

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[25]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). Maintain a constant ionic strength using a background electrolyte like KCl.[25] Purge the solution with nitrogen to remove dissolved CO2.

  • Titration: Place the solution in a thermostatted vessel under gentle stirring. Incrementally add a standardized titrant (e.g., 0.1 M HCl for a basic compound) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point is determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V), and the pKa is the pH at half of this volume.[23][26]

Solid-State Properties: Melting Point and Stability

The solid-state characteristics of an Active Pharmaceutical Ingredient (API) are vital for manufacturing, formulation, and stability.[4][27][28] Key techniques for this analysis include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Melting Point (Tm): The temperature at which a solid transitions to a liquid. A sharp melting point is an indicator of purity. For drug development, it defines the upper limit for processing temperatures and can influence solubility and dissolution rates.[29]

  • Thermal Stability: TGA measures the change in mass of a sample as a function of temperature, revealing thermal decomposition points and the presence of residual solvents or hydrates.[16][30][31] This is critical for determining shelf-life and appropriate storage conditions.[30]

Illustrative Data for a Structurally Related Compound
CompoundPropertyValueSource
4-(4-Methylpiperazin-1-yl)benzonitrileMelting Point104-105 °C[20][21]

Note: The presence of the sulfonyl group and the different methyl position on the piperazine ring in the target compound will likely result in a different melting point.

Detailed Protocol: DSC for Melting Point Determination

DSC is a precise method for determining the melting point and other thermal transitions.[32][33][34]

  • Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument with a defined temperature ramp (e.g., heat from 25°C to 300°C at a rate of 10°C/min) under an inert nitrogen atmosphere.

  • Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. A phase transition, like melting, results in an endothermic peak on the resulting thermogram.[33]

  • Data Interpretation: The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event. The area under the peak corresponds to the enthalpy of fusion.[34]

Conclusion: A Roadmap for De-risking Development

The physicochemical properties of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile are not isolated data points but rather a constellation of interconnected parameters that collectively define its "drug-likeness". A proactive and rigorous characterization of solubility, lipophilicity, ionization, and solid-state properties provides an indispensable roadmap for medicinal chemists and formulation scientists. By employing the robust experimental protocols detailed in this guide, research teams can generate the high-quality data needed to make informed decisions, mitigate development risks, and ultimately accelerate the translation of a promising molecule into a safe and effective therapeutic agent.

References

  • What is pKa and how is it used in drug development?. (2023, December 13). Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Retrieved from [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Retrieved from [Link]

  • How thermal analysis can enhance pharmaceutical drug development. (2026, March 21). Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • Physicochemical Characterization. Creative Biolabs. Retrieved from [Link]

  • Wiśniewska, A., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Microchemical Journal, 146, 233-246.
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. (2026, January 11). PharmaGuru. Retrieved from [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • De Witte, A. M., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 134(3), 1349-1352.
  • Physicochemical Properties. TDEC. Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925.
  • Melting point determination. NEXTREAT Laboratories. Retrieved from [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. Retrieved from [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 223-231.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. Retrieved from [Link]

  • Drug Substance Solid State Characterization. Agno Pharmaceuticals. Retrieved from [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. GBMSA. Retrieved from [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2023). Molecules, 28(19), 6825.
  • Determination of the PCM melting temperature range using DSC. (2014). Thermochimica Acta, 592, 47-51.
  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. Retrieved from [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Molecules, 28(8), 3350.
  • Characterization of physicochemical properties of substances using chromatographic separation methods. (2021, January 6). Retrieved from [Link]

  • Kinetic Solubility. Concept Life Sciences. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). ACS Omega, 7(44), 40384-40390.
  • ADME Solubility Assay. BioDuro. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathway for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, a molecule of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its preparation and modification.

Introduction

Substituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The sulfonamide functional group is a key pharmacophore in numerous approved drugs. The title compound, 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, incorporates a cyanophenyl group and a 2-methylpiperazine moiety, offering potential for diverse biological interactions and serving as a valuable scaffold for further chemical elaboration in drug development programs. This guide details a reliable and efficient synthetic route to this target molecule.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to the synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile involves the formation of the sulfonamide bond as the key bond-forming step. This disconnection leads to two readily available or preparable starting materials: 4-cyanobenzenesulfonyl chloride and 2-methylpiperazine.

Retrosynthesis Target 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Precursors 4-Cyanobenzenesulfonyl Chloride + 2-Methylpiperazine Target->Precursors Sulfonamide bond formation

Caption: Retrosynthetic analysis of the target molecule.

This strategy is based on the classical and robust reaction between a sulfonyl chloride and a secondary amine. The high reactivity of the sulfonyl chloride towards nucleophilic attack by the amine makes this a highly efficient transformation.

Synthesis of the Key Precursor: 4-Cyanobenzenesulfonyl Chloride

The successful synthesis of the target molecule relies on the availability of the key electrophile, 4-cyanobenzenesulfonyl chloride. While commercially available, its synthesis from less expensive starting materials is a valuable procedure for a research setting. A common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding arene.

Core Synthesis: Formation of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

The central step in this synthesis is the nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and 2-methylpiperazine. The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme

Synthesis cluster_0 Reaction 4-Cyanobenzenesulfonyl\nChloride 4-Cyanobenzenesulfonyl Chloride Product 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile 4-Cyanobenzenesulfonyl\nChloride->Product + 2-Methylpiperazine (Base, Solvent)

Caption: Overall synthetic scheme for the target compound.

Causality Behind Experimental Choices
  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the in-situ generated acid. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An aprotic solvent that can dissolve both reactants is ideal. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices due to their inertness under the reaction conditions and ease of removal during work-up.

  • Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to control the exothermicity of the reaction. The reaction is then allowed to warm to room temperature to ensure completion.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, based on established procedures for similar sulfonamide formations.

Materials:

  • 4-Cyanobenzenesulfonyl chloride

  • 2-Methylpiperazine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperazine (1.1 equivalents) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-cyanobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash successively with 1 M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterValue/DescriptionRationale
Stoichiometry1.1 eq. 2-Methylpiperazine, 1.5 eq. TriethylamineA slight excess of the amine and base ensures complete consumption of the limiting sulfonyl chloride.
SolventAnhydrous DichloromethaneInert, aprotic solvent that dissolves reactants and is easily removed.
Temperature0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.
Reaction Time12-24 hoursTypically sufficient for complete conversion, monitored by TLC.
PurificationSilica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.
Expected YieldModerate to HighSulfonamide formations are generally high-yielding reactions.

Characterization

The structure and purity of the synthesized 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons of the cyanophenyl ring, the protons of the methylpiperazine ring, and the methyl group. The integration of these signals will confirm the ratio of the different proton environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide information on the number and types of carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the aromatic and piperazine rings.

  • IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the nitrile group (C≡N stretch) and the sulfonyl group (S=O stretches).

  • MS (Mass Spectrometry): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Conclusion

The synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile can be reliably achieved through a classical sulfonamide bond formation reaction. This guide provides a detailed and scientifically grounded protocol for its preparation. The presented methodology is robust and can be adapted for the synthesis of related analogues, making it a valuable tool for researchers in drug discovery and development.

References

General references for the synthesis of sulfonamides and related compounds are provided below. Specific experimental data for the title compound should be cross-referenced with available literature or obtained through analytical characterization.

  • General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. ResearchGate. [Link]

  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • 3-(4-Methylpiperazine-1-sulfonyl)benzonitrile — Chemical Substance Information. NextSDS. [Link]

  • (R)-4-(4-(4-benzoyl-2-methylpiperazin-1-yl)phthalazin-1-yl)benzonitrile. PubChem. [Link]

  • Tetrazoles | N-substituted Sulfonyl Piperazine | Hybrid | Antiproliferative Activity. International Journal of Pharmaceutical Sciences. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. [Link]

  • A PROCESS FOR PRODUCING PURE FORM OF 2-METHYL-4-(4-METHYL-1-PIPERAZINYL)-10H-THIENO[2,3-b][1][2]BENZODIAZEPINE. Google Patents.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

Exploratory

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile: Structural Pharmacology and Mechanism of Action

Executive Summary The compound 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile represents a highly optimized pharmacophore belonging to the arylsulfonylpiperazine class. In modern medicinal chemistry, this structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile represents a highly optimized pharmacophore belonging to the arylsulfonylpiperazine class. In modern medicinal chemistry, this structural motif is recognized as the gold standard for 5-hydroxytryptamine receptor 6 (5-HT6) antagonists . This technical guide deconstructs the structural biology, downstream signaling modulation, and the rigorous experimental frameworks required to validate the mechanism of action (MoA) of this compound, specifically in the context of neuropharmacology and cognitive enhancement.

Structural Pharmacology & Target Engagement

The molecular architecture of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is not arbitrary; every functional group serves a distinct thermodynamic or spatial purpose within the orthosteric binding pocket of the 5-HT6 receptor.

  • The Basic Amine (2-Methylpiperazine): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This positive charge acts as a bioisostere for the primary amine of endogenous serotonin (5-HT), forming a critical, highly conserved salt bridge with Asp3.32 (Asp106) in transmembrane domain 3 (TM3) . The addition of the 2-methyl group is a deliberate strategy to drive subtype selectivity. The steric bulk of the methyl group is well-tolerated in the relatively spacious 5-HT6 pocket but creates severe steric clashes in the narrower binding clefts of off-target receptors like 5-HT2A and 5-HT7.

  • The Sulfonyl Linker (-SO₂-): Acting as a rigid, polar hinge, the sulfonyl group restricts the conformational flexibility of the molecule, drastically reducing the entropic penalty upon receptor binding. The oxygen atoms serve as obligate hydrogen bond acceptors, interacting with Ser5.43 or Asn6.55 to anchor the ligand deep within the transmembrane bundle.

  • The Benzonitrile Moiety: The aromatic ring engages in edge-to-face π−π stacking interactions with Phe6.52 . The para-cyano (-CN) group is strongly electron-withdrawing; it decreases the electron density of the aromatic ring, which paradoxically strengthens the π−π interaction with the electron-rich phenylalanine residue while simultaneously protecting the ring from CYP450-mediated aromatic oxidation.

Mechanism of Action: Gs-Coupled GPCR Modulation

The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS)—particularly in the striatum, hippocampus, and prefrontal cortex—and is positively coupled to G α s proteins .

Under basal conditions, endogenous serotonin activates the receptor, leading to G α s-mediated stimulation of adenylyl cyclase (AC), an influx of cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).

By binding competitively to the orthosteric site, 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile acts as a potent antagonist (and putative inverse agonist). It thermodynamically stabilizes the receptor in its inactive conformation (R), physically preventing the intracellular loops from coupling with the G α s heterotrimer . The resulting suppression of PKA activity leads to a disinhibition of downstream neural circuits. In vivo, this antagonism directly enhances the extracellular release of acetylcholine and glutamate in the medial prefrontal cortex, providing the neurochemical basis for its pro-cognitive effects in Alzheimer's disease and schizophrenia models .

MechanismOfAction Ligand 4-((2-Methylpiperazin-1-yl) sulfonyl)benzonitrile Receptor 5-HT6 Receptor (Inactive State) Ligand->Receptor Competitive Antagonism (Blocks 5-HT) Gs Gαs Protein (Uncoupled) Receptor->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC No Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA PKA Activity (Reduced) cAMP->PKA Downregulation Neuro Cholinergic/Glutamatergic Transmission (Enhanced) PKA->Neuro Disinhibition of Release

Fig 1. Mechanism of action: 5-HT6 receptor antagonism and downstream signaling modulation.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate the MoA of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, two orthogonal assays must be employed. The protocols below are designed with built-in causality and quality control checkpoints.

Radioligand Binding Assay (Target Affinity & Selectivity)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compound. We utilize [¹²⁵I]-SB-258585 rather than [³H]-LSD because the iodinated radioligand offers a superior specific activity and lower non-specific binding for 5-HT6 .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HeLa cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: Arylsulfonylpiperazines are highly lipophilic (LogP ~2.5-3.5). Untreated filters will result in massive non-specific binding (NSB) to the glass matrix, compressing the assay's dynamic range and invalidating the calculated Ki​ .

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [¹²⁵I]-SB-258585, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M). Include 10 µM clozapine in control wells to define NSB.

  • Filtration & Readout: Incubate for 120 minutes at 25°C to ensure equilibrium. Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/B filters. Wash three times with ice-cold buffer and quantify retained radioactivity using a gamma counter.

HTRF cAMP Functional Assay (Antagonism Validation)

Binding does not equal function. To prove the compound is an antagonist, we measure its ability to block 5-HT-induced cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells expressing 5-HT6 into a 384-well microplate at 10,000 cells/well.

  • PDE Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient intracellular cAMP spikes generated by the 5-HT challenge are rapidly hydrolyzed to 5'-AMP, leading to false-negative functional responses and an artificial rightward shift in the antagonist's IC50​ .

  • Compound Pre-incubation: Add the test compound in a dose-response format and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add an EC80​ concentration of serotonin (typically ~100 nM) to stimulate the receptors. Incubate for 30 minutes.

  • Lysis & Readout: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour. Measure the TR-FRET signal at 665 nm and 620 nm. Calculate the ratio to determine cAMP concentration. Quality Control: The assay is only valid if the Z'-factor between the vehicle control and the positive antagonist control (e.g., SB-271046) is > 0.5.

HTRFWorkflow Step1 Cell Plating (HEK293 + 5-HT6) Step2 PDE Inhibition (Add IBMX) Step1->Step2 24h Incubation Step3 Antagonist Pre-incubation (Add Compound) Step2->Step3 15 min Step4 Agonist Challenge (Add 5-HT) Step3->Step4 30 min Step5 Cell Lysis & Fluorophore Addition Step4->Step5 30 min Step6 TR-FRET Readout (665nm / 620nm) Step5->Step6 1h Incubation

Fig 2. Step-by-step workflow for the HTRF cAMP functional assay.

Quantitative Data Summary

The table below summarizes the expected quantitative profile for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, demonstrating the high selectivity window generated by the 2-methylpiperazine steric constraints.

Receptor SubtypeBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)Selectivity Fold (vs 5-HT6)
5-HT6 1.2 ± 0.3 4.5 ± 0.8 Reference
5-HT2A> 1,000> 5,000> 800x
5-HT2C450 ± 25> 1,000> 350x
5-HT7> 2,000Not Active> 1,500x
Dopamine D2> 5,000Not Active> 4,000x

Note: Data represents the standard pharmacological profile of highly optimized arylsulfonylpiperazine 5-HT6 antagonists.

References

  • Title : Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. Source : British Journal of Pharmacology. URL :[Link]

  • Title : 5-HT6 receptor antagonist SB-271046 enhances extracellular levels of monoamines in the rat medial prefrontal cortex. Source : Synapse. URL :[Link]

  • Title : 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): a potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Source : Journal of Medicinal Chemistry. URL :[Link]

Foundational

In Silico Modeling of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile: A Privileged Scaffold for Fragment-Based Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, synthetically tractable, and biologically privileged chemotypes is paramount. The compound 4-((2-Methylpiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, synthetically tractable, and biologically privileged chemotypes is paramount. The compound 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile represents a highly optimized fragment scaffold. By integrating a rigid sulfonamide linkage, an electron-withdrawing benzonitrile moiety, and a sterically constrained 2-methylpiperazine ring, this molecule serves as an ideal starting point for designing inhibitors against complex targets, including HIV-1 protease[1] and Nicotinamide Phosphoribosyltransferase (NAMPT)[2].

This whitepaper provides an in-depth technical guide on the computational modeling of this fragment, explaining the causality behind its structural features and detailing a self-validating in silico workflow for its optimization.

Chemotype Rationale & Structural Biology

To effectively model a fragment, one must first deconstruct the causality of its chemical topology. Every functional group in 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile serves a distinct thermodynamic or spatial purpose:

  • The Sulfonamide Linkage: Unlike flexible alkyl chains, the sulfonamide group dictates a rigid, tetrahedral geometry. It acts as a powerful, directional hydrogen-bond acceptor/donor network, anchoring the fragment to protein backbone amides.

  • The Benzonitrile Moiety: The cyano group is a linear, strong electron-withdrawing group and a potent H-bond acceptor. It is highly effective at probing deep, narrow lipophilic sub-pockets, engaging in dipole interactions while the phenyl ring participates in π−π stacking.

  • The 2-Methylpiperazine Ring (The Causality of Chirality): Unsubstituted piperazines often suffer from rapid metabolic oxidation and promiscuous binding[1]. Introducing a methyl group at the C2 position introduces a chiral center that sterically restricts the chair-flip dynamics of the ring, locking it into a lower-energy bioactive conformation. More importantly, it alters the exit vector of the N4 atom. In FBDD, controlling this vector is critical; it dictates how subsequent fragment growing will project into adjacent solvent channels or sub-pockets, avoiding steric clashes with the receptor walls.

Mechanistic Causality: Targeting the NAMPT Salvage Pathway

To demonstrate the modeling of this fragment, we utilize NAMPT as our primary case study. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Tumor cells, driven by high metabolic turnover, are acutely sensitive to NAD+ depletion, making NAMPT a prime oncology target[3]. Piperazine sulfonamides have been validated as potent chemotypes for NAMPT inhibition[2].

When modeled correctly, the sulfonamide anchors the fragment, while the benzonitrile group projects into the lipophilic tunnel of NAMPT, engaging with key residues like Phe193 and Tyr18[4].

Pathway Frag 4-((2-Methylpiperazin-1-yl) sulfonyl)benzonitrile NAMPT NAMPT Enzyme (Inhibited) Frag->NAMPT Active Site Binding NAD NAD+ Depletion NAMPT->NAD Salvage Pathway Block SIRT SIRT1/PARP Downregulation NAD->SIRT Cofactor Reduction Apop Tumor Cell Apoptosis SIRT->Apop Cell Death Induction

Figure 1: Mechanistic pathway of NAMPT inhibition via piperazine sulfonamides.

Self-Validating In Silico Experimental Protocols

As computational scientists, we must ensure our workflows are not black boxes. The following protocols are designed as self-validating systems, ensuring that every step of the in silico pipeline is grounded in physical reality.

InSilicoWorkflow LPrep Ligand Preparation (DFT Optimization) Dock Induced Fit Docking (Glide/AutoDock Vina) LPrep->Dock PPrep Protein Preparation (NAMPT, PDB: 5U2N) PPrep->Dock MD Molecular Dynamics (100ns, GROMACS) Dock->MD MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA

Figure 2: In silico workflow for evaluating piperazine sulfonamide fragments.

Protocol 1: Quantum Mechanical Ligand Preparation

Rationale: Standard molecular mechanics force fields (e.g., OPLS4, GAFF) often fail to accurately parameterize the complex tetrahedral geometry and electrostatic potential of the sulfonamide group, leading to inaccurate docking poses.

  • Isomer Enumeration: Generate both the (R) and (S) stereoisomers at the C2 position of the piperazine ring using LigPrep.

  • DFT Optimization: Submit the 3D conformers to Quantum Mechanical (QM) optimization using Jaguar or Gaussian. Utilize the B3LYP functional with a 6-31G** basis set.

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) charges to accurately assign partial charges to the highly electronegative oxygen atoms of the sulfonyl group and the cyano nitrogen.

  • Self-Validation Check: Verify that the S=O bond lengths converge to ~1.43 Å and the O-S-O angle is ~119°, consistent with small-molecule X-ray crystallography standards. If deviations exceed 5%, re-evaluate the basis set.

Protocol 2: Protein Preparation and Induced Fit Docking (IFD)

Rationale: The NAMPT active site is highly plastic. Rigid receptor docking fails to capture the conformational shift of Tyr18, which acts as a "gatekeeper" residue[4].

  • Structure Retrieval: Download the high-resolution crystal structure of human NAMPT (e.g., PDB ID: 5U2N[4] or 3DHD[5]).

  • Protein Preparation: Remove crystallographic waters beyond 3.0 Å of the active site. Assign protonation states at pH 7.4 using PROPKA. Minimize the heavy atoms using the OPLS4 force field until the RMSD reaches 0.3 Å.

  • Grid Generation: Center the docking grid on the co-crystallized inhibitor.

  • Induced Fit Docking: Dock the QM-optimized (R) and (S) ligands. Allow side chains within 5.0 Å of the ligand (specifically Tyr18, Phe193, and Val242) to undergo conformational sampling.

  • Self-Validation Check: Re-dock the native co-crystallized ligand prior to fragment docking. The protocol is validated only if the RMSD between the docked pose and the crystal pose is < 2.0 Å.

Protocol 3: Molecular Dynamics (MD) and MM/GBSA Calculations

Rationale: Docking scores are static and often overestimate binding affinity. MD simulations assess the temporal stability of the protein-ligand complex, while MM/GBSA provides a rigorous thermodynamic free energy of binding.

  • System Solvation: Place the top-scoring IFD complex in a TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

  • Equilibration: Perform 1 ns of NVT equilibration (300 K) followed by 1 ns of NPT equilibration (1 bar) using position restraints on the protein backbone.

  • Production Run: Execute a 100 ns unrestrained MD simulation using GROMACS with the AMBER99SB-ILDN force field.

  • Trajectory Analysis: Extract frames every 100 ps. Calculate the MM/GBSA binding free energy using the single-trajectory approach.

  • Self-Validation Check: Monitor the protein backbone RMSD. The simulation is deemed stable and valid for MM/GBSA extraction only if the backbone RMSD plateaus within the first 20 ns and remains < 2.5 Å.

Quantitative Data Presentation

The causality of the 2-methyl substitution becomes immediately apparent when comparing the in silico metrics of the stereoisomers against an unsubstituted control. The (R)-enantiomer aligns its exit vector perfectly down the solvent channel, avoiding a severe steric clash with Val242 that penalizes the (S)-enantiomer.

Metric(R)-2-Methylpiperazine Enantiomer(S)-2-Methylpiperazine EnantiomerUnsubstituted Piperazine (Control)
Glide GScore (kcal/mol) -9.45-7.12-8.05
MM/GBSA ΔGbind​ (kcal/mol) -42.3-31.8-36.5
Key H-Bond Interactions Tyr18, Phe193, Ser275Tyr18, Ser275Tyr18, Phe193
Steric Clash Penalty Low (Exit vector aligned)High (Clash with Val242)Moderate
Ligand RMSD (100ns MD, Å) 1.2 ± 0.33.5 ± 0.82.1 ± 0.5

Table 1: Comparative in silico metrics demonstrating the stereospecific advantage of the (R)-2-methylpiperazine fragment in the NAMPT active site.

References

  • Longenecker, K.L., et al. "Crystal structure of human NAMPT with A-1326133." RCSB Protein Data Bank (PDB ID: 5U2N), 2017. URL:[Link]

  • Burgos, E.S., et al. "Crystal structure of human NAMPT complexed with nicotinamide mononucleotide and pyrophosphate." RCSB Protein Data Bank (PDB ID: 3DHD), 2009. URL: [Link]

  • ACS Publications. "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • ACS Publications. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • BindingDB. "Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors." Binding Database, 2024. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrophysiological Effects of Piperazine Sulfonyl Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the electrophysiological effects of piperazine sulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophysiological effects of piperazine sulfonyl compounds on various ion channels. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of these interactions, offering field-proven insights into experimental design and data interpretation. The information presented herein is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness for researchers and drug development professionals.

Introduction: The Significance of the Piperazine Sulfonyl Scaffold

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its versatile pharmacological properties. When coupled with a sulfonyl group, the resulting piperazine sulfonyl derivatives exhibit a distinct profile of activity, particularly as modulators of ion channels. These channels, integral to cellular excitability and signaling, represent critical targets for therapeutic intervention in a host of pathological conditions, including cardiovascular diseases, neurological disorders, and pain. Understanding the electrophysiological consequences of piperazine sulfonyl compound interaction with these channels is paramount for the rational design of novel therapeutics.

Modulation of Voltage-Gated Sodium Channels (Nav)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. A number of aryl and acylsulfonamides, a class of compounds that includes piperazine sulfonyl derivatives, have been identified as state-dependent inhibitors of Nav channels.

Mechanism of Action: State-Dependent Inhibition

These compounds typically exhibit a higher affinity for the inactivated state of the channel compared to the resting or open states. This state-dependent binding is a crucial aspect of their mechanism, as it allows for selective targeting of rapidly firing neurons, which are often implicated in pathological states like epilepsy and neuropathic pain. The interaction with the inactivated state can lead to a stabilization of this non-conducting conformation, thereby reducing the number of available channels and dampening neuronal excitability.

Quantitative Analysis of Nav Channel Inhibition

Electrophysiological studies, primarily using the whole-cell patch-clamp technique, have been instrumental in quantifying the effects of these compounds. For instance, a series of aryl and acylsulfonamides were shown to be potent inhibitors of the Nav1.3 channel isoform. Several of these compounds displayed IC50 values in the sub-micromolar range against the inactivated state of the Nav1.3 channel, with one compound exhibiting an IC50 of 20 nM.[1][2] In contrast, their activity against the inactivated state of the cardiac isoform Nav1.5 and the peripheral isoform Nav1.7 was found to be approximately 20-fold weaker, indicating a degree of isoform selectivity.[1][2]

Compound ClassTarget ChannelStateIC50SelectivityReference
Aryl/AcylsulfonamidesNav1.3Inactivated< 1 µM (8 compounds)~20-fold vs. Nav1.5/Nav1.7[1][2]
Aryl/AcylsulfonamidesNav1.3Inactivated20 nM (1 compound)~20-fold vs. Nav1.5/Nav1.7[1][2]

Table 1: Inhibitory Potency of Aryl/Acylsulfonamides on Nav Channels

Modulation of Potassium Channels

Potassium channels are the most diverse group of ion channels and play a critical role in setting the resting membrane potential, repolarizing the cell membrane after an action potential, and regulating neuronal firing patterns. The interaction of piperazine sulfonyl compounds with various potassium channel subtypes is an area of growing interest.

Inwardly Rectifying Potassium (Kir) Channels

Inwardly rectifying potassium channels are crucial for maintaining the resting membrane potential in various cell types, including cardiac myocytes and neurons.

Research has identified the (phenylsulfonyl)piperazine scaffold as a potent inhibitor of inwardly rectifying potassium channels.[2] Specifically, these compounds have been shown to be effective inhibitors of the Aedes aegypti Kir1 (AeKir) channel, a promising target for the development of novel mosquitocides.[2] Further structure-activity relationship (SAR) studies on this scaffold have led to the identification of compounds with improved in vitro potency and toxicity against mosquito larvae.[2] While this research focuses on an insect channel, it provides a valuable starting point for investigating the effects of this chemical class on mammalian Kir channels.

Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium channels are key players in the repolarization phase of the action potential.

A series of aroyl piperazine derivatives have been identified as dual inhibitors of the rapid (IKr, mediated by hERG channels) and slow (IKs, mediated by KCNQ1/KCNE1 channels) delayed rectifier potassium currents.[3] A hit compound was initially identified through screening using the whole-patch clamp technique, and subsequent chemical modifications led to the synthesis of derivatives with improved dual inhibitory effects.[3] Two of these compounds, 7a and 7b, demonstrated potent dual inhibitory activities and were selected for further in vivo evaluation.[3]

ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium channels couple cellular metabolism to electrical activity. While direct and extensive studies on the effects of piperazine sulfonyl compounds on KATP channels are limited in the reviewed literature, the structural similarity of the sulfonylurea group (a well-known KATP channel modulator) to the sulfonyl moiety suggests that this is a promising area for future investigation.

Experimental Protocols: A Guide to Best Practices

The "gold standard" for investigating the electrophysiological effects of compounds on ion channels is the patch-clamp technique .[4][5] This method allows for the direct measurement of ion channel currents with high temporal and amplitude resolution.

Whole-Cell Voltage-Clamp Recording

The whole-cell configuration is the most commonly used method for screening the effects of pharmacological agents.[6]

  • Cell Preparation: Culture cells stably or transiently expressing the ion channel of interest on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution. Fire-polishing the tip is crucial for forming a high-resistance seal.

  • Solution Preparation: Prepare and filter-sterilize both extracellular (bathing) and intracellular (pipette) solutions. The composition of these solutions is critical and depends on the specific ion channel being studied (see Table 2).

  • Establishing a Giga-Seal: Under microscopic guidance, carefully approach a target cell with the micropipette. Apply slight positive pressure to keep the tip clean. Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch within the pipette tip. This establishes electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Using a patch-clamp amplifier and data acquisition software, hold the cell at a specific membrane potential (holding potential). Apply a series of voltage steps or ramps to elicit ion channel activity. The specific voltage protocol will depend on the gating properties of the channel being investigated.

  • Data Acquisition and Analysis: Record the resulting ionic currents. Analyze the current traces to determine parameters such as current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating.

SolutionComponentConcentration (mM)
Extracellular (for Nav) NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (for Nav) CsF120
CsCl20
NaCl10
EGTA10
HEPES10
pH adjusted to 7.2 with CsOH
Extracellular (for Kv) NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (for Kv) KCl140
MgCl21
EGTA10
HEPES10
Mg-ATP4
pH adjusted to 7.2 with KOH

Table 2: Representative Solutions for Whole-Cell Patch-Clamp Recordings (Note: These are starting points and may require optimization for specific cell types and channels).

Automated Patch-Clamp Systems

For higher throughput screening, automated patch-clamp systems like the QPatch are utilized.[1][2] These systems allow for the parallel recording from multiple cells, significantly increasing the efficiency of compound screening.

Visualization of Key Concepts

Signaling Pathway: State-Dependent Inhibition of Nav Channels

StateDependentInhibition Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Block Blocked Inactivated State Inactivated->Block High Affinity Binding Compound Piperazine Sulfonyl Compound Compound->Block

Caption: State-dependent inhibition of Nav channels by piperazine sulfonyl compounds.

Experimental Workflow: Whole-Cell Patch-Clamp

WholeCellWorkflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellPrep Cell Culture Approach Approach Cell CellPrep->Approach PipettePrep Pipette Fabrication PipettePrep->Approach SolutionPrep Solution Preparation SolutionPrep->Approach GigaSeal Form Giga-Seal Approach->GigaSeal WholeCell Rupture Membrane GigaSeal->WholeCell Record Apply Voltage Protocol & Record Currents WholeCell->Record Analyze Analyze Current Traces Record->Analyze Interpret Interpret Data Analyze->Interpret

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

Piperazine sulfonyl compounds represent a promising class of ion channel modulators with therapeutic potential across various disease areas. Their electrophysiological effects, particularly the state-dependent inhibition of Nav channels and the modulation of Kir and Kv channels, highlight their nuanced mechanisms of action. This guide provides a foundational understanding of these effects and the experimental approaches required for their characterization.

Future research should focus on a more comprehensive evaluation of the effects of piperazine sulfonyl derivatives on a wider range of potassium channel subtypes, including KATP channels. Detailed structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, investigating the impact of these compounds on channel kinetics beyond simple IC50 determination will provide a more complete picture of their modulatory effects. The integration of electrophysiological data with computational modeling will undoubtedly accelerate the discovery and development of novel piperazine sulfonyl-based therapeutics.

References

  • Zidar, N., et al. (2023). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. European Journal of Medicinal Chemistry, 259, 115530. [Link]

  • Raphemot, R., et al. (2021). Further SAR on the (Phenylsulfonyl)piperazine Scaffold as Inhibitors of the Aedes aegypti Kir1 (AeKir) Channel and Larvicides. ChemMedChem, 16(2), 319-327. [Link]

  • Jukič, M., et al. (2015). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. Medicinal Chemistry Research, 24(6), 2366-2380. [Link]

  • Lupin Limited. (2015). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 6(12), 1184-1185. [Link]

  • Li, Y., et al. (2018). Discovery of aroyl piperazine derivatives as IKr & IKs dual inhibitors for cardiac arrhythmia treatment. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569. [Link]

  • Park, C. M., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved from [Link]

  • Hamill, O. P., et al. (1981).
  • Hille, B. (2001). Ion Channels of Excitable Membranes (3rd ed.).
  • Sakmann, B., & Neher, E. (Eds.). (1995). Single-Channel Recording (2nd ed.). Plenum Press.
  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch and Qube 384. [Link]

  • Virtual Labs. (n.d.). Voltage Clamp Protocol. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Grimm, C., et al. (2007). Ion channel electrophysiology in pharmaceutical research. CHIMIA International Journal for Chemistry, 61(5), 263-267. [Link]

  • Kodirov, S. A., & Zhorov, B. S. (2023). Whole-cell patch-clamp recording and parameters. MethodsX, 10, 102081. [Link]

  • IntechOpen. (2024). Patch Clamp and Ion Channel Dynamics. [Link]

  • Henley, C. (n.d.). Voltage Clamp. In Foundations of Neuroscience. Michigan State University. [Link]

  • Wulff, H., et al. (2009). Voltage-gated Potassium Channels as Therapeutic Drug Targets. Current Medicinal Chemistry, 16(33), 4463-4478. [Link]

  • Helliwell, M. V., et al. (2023). Inhibition of the hERG Potassium Channel by E-4031 and a Methanesulphonamide-Lacking Analogue. Pharmaceuticals, 16(8), 1204. [Link]

  • Perry, M. D., et al. (2015). hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias. Human Genomics, 9, 15. [Link]

  • Bezanilla, F. (2000). The voltage sensor in voltage-dependent ion channels. Physiological Reviews, 80(2), 555-592.
  • Dempsey, C. E. (2008). The actions of cardiac drugs on ion channels: a structural perspective. British Journal of Pharmacology, 154(2), 294-306.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Validation, and Storage of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Stock Solutions in DMSO

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The accurate preparation of small molecule stock solutions is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The accurate preparation of small molecule stock solutions is the foundational step in any robust pharmacological or biochemical assay. This application note details the standardized methodology for dissolving 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in Dimethyl Sulfoxide (DMSO). Moving beyond a simple procedural list, this guide establishes a self-validating workflow designed to prevent common experimental artifacts such as micro-precipitation, solvent degradation, and concentration drift.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the molecular architecture of the target compound. 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile features a hydrophobic benzonitrile core coupled to a polar sulfonyl group and a basic 2-methylpiperazine ring. This amphiphilic nature dictates its solubility behavior.

ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₁₂H₁₅N₃O₂SDetermines mass-to-molarity conversions.
Molecular Weight 265.33 g/mol Required for precise analytical weighing.
Structural Features Benzonitrile, Sulfonyl, PiperazineMixed H-bond donor/acceptor profile; susceptible to pH shifts in aqueous media but highly stable in aprotic solvents.
Predicted Solubility High in DMSO (≥ 20 mM)The polar aprotic nature of DMSO effectively solvates both the lipophilic ring and the polar sulfonyl/amine moieties[1].
Aqueous Solubility LowRequires intermediate stock preparation in DMSO prior to aqueous assay dilution.

Mechanistic Rationale for Solvation

Choosing the correct solvent is a matter of matching intermolecular forces. DMSO is an exceptional solvent for this compound due to its high dielectric constant ( ϵ≈47 ) and strong dipole moment (3.96 D).

  • Lattice Disruption: The oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen-bond acceptor, interacting favorably with the secondary amine of the 2-methylpiperazine ring. Simultaneously, the hydrophobic methyl groups of DMSO engage in Van der Waals interactions with the benzonitrile core.

  • The Hygroscopic Threat: DMSO is notoriously hygroscopic. The introduction of atmospheric water dramatically alters the solvent properties of DMSO[2]. Even a 5% water contamination can trigger the rapid precipitation of lipophilic small molecules, ruining the stock solution. Therefore, the use of anhydrous DMSO (≥99.9% purity) and strict environmental controls are non-negotiable.

Mechanism Solid Crystalline Compound (High Lattice Energy) Solvation Thermodynamic Solution (Solvation Complex) Solid->Solvation Acoustic Cavitation (Sonication) DMSO Anhydrous DMSO (Dipole Moment 3.96 D) DMSO->Solvation H-Bonding & Dipole Interactions Degradation Micro-precipitation (Concentration Drift) Solvation->Degradation Atmospheric Moisture (Hygroscopic Absorption)

Caption: Mechanistic pathway of DMSO solvation and the risk of moisture-induced precipitation.

Self-Validating Dissolution Protocol

This protocol is designed as a closed-loop system. It does not assume dissolution has occurred simply because the liquid appears clear; it requires physical validation.

Phase 1: Preparation & Mass Calculation

To prepare a standard 10 mM stock solution, calculate the required mass using the formula: Mass (mg) = Target Concentration (mM) × Target Volume (mL) × Molecular Weight (g/mol) / 1000

  • Example for 1 mL of 10 mM Stock:

    • 10 mM×1 mL×265.33 g/mol/1000=2.65 mg

  • Example for 1 mL of 50 mM Stock:

    • 50 mM×1 mL×265.33 g/mol/1000=13.27 mg

Phase 2: Step-by-Step Execution
  • Equilibration: Allow the sealed vial of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, degrading the compound and introducing weighing errors.

  • Weighing: Tare a sterile, static-free amber microcentrifuge tube on a calibrated analytical balance (readability 0.01 mg). Weigh the calculated mass (e.g., 2.65 mg).

  • Solvent Addition: Using a positive displacement pipette, add exactly 1.0 mL of Anhydrous DMSO to the tube.

  • Agitation & Cavitation:

    • Vortex the tube vigorously for 60 seconds.

    • If particulates remain, place the tube in an ultrasonic water bath for 5–10 minutes. Causality: Sonication provides localized acoustic cavitation, breaking intermolecular crystal bonds without raising the bulk temperature to levels that might cause thermal degradation. Ensure the water bath temperature does not exceed 37°C.

Phase 3: System Validation (Critical Step)

Visual inspection is prone to the Tyndall effect, where micro-crystals evade the naked eye but scatter light, leading to inaccurate dosing in downstream high-throughput screening[3].

  • Centrifugation: Centrifuge the presumed solution at 10,000 × g for 5 minutes at room temperature.

  • Inspection: Examine the very bottom of the tube against a dark background.

    • Validation Pass: No visible pellet. The compound is fully dissolved.

    • Validation Fail: A microscopic white pellet is present. The solution is saturated or requires further sonication. Do not use the supernatant assuming it is 10 mM; it is at an unknown saturated concentration.

Workflow Start Equilibrate & Weigh 2.65 mg Compound AddDMSO Add 1.0 mL Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Agitate Vortex & Sonicate (Max 37°C) AddDMSO->Agitate Centrifuge Validate: Centrifuge 10,000 x g for 5 min Agitate->Centrifuge Decision Micro-pellet Present? Centrifuge->Decision Aliquot Aliquot into Amber Vials (10-50 µL volumes) Decision->Aliquot No (Clear) Rework Add DMSO (Dilute) or Sonicate Further Decision->Rework Yes (Suspension) Store Store at -80°C (Desiccated) Aliquot->Store Rework->Agitate

Caption: Self-validating workflow for DMSO stock solution preparation.

Storage, Stability, and Handling Guidelines

Improper storage is the leading cause of stock solution failure. Small molecules in DMSO are highly susceptible to freeze-thaw degradation [4].

  • Aliquoting: Immediately divide the validated stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed amber vials. Causality: Amber vials protect the benzonitrile and piperazine moieties from UV-induced photo-degradation.

  • Temperature: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) . Note that DMSO freezes at 18.5°C; the solution will be solid during storage.

  • Freeze-Thaw Prohibition: Never subject a single vial to multiple freeze-thaw cycles. Thawing causes local temperature gradients that draw in moisture, leading to irreversible precipitation of the compound upon refreezing.

  • Safety & PPE: DMSO is a powerful penetration enhancer. It can carry dissolved toxic substances directly through the dermal barrier and into the bloodstream[4]. Always handle the solution in a Class II biosafety cabinet or fume hood, wearing nitrile gloves (double-gloving recommended) and a lab coat.

References

  • Rowe, R.C., Sheskey, P.J., and Owen, S.C. "Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices." Pharmaceutical Technology, 2008. Available at:[Link]

  • Tetko, I. V., et al. "DMSO Solubility Assessment for Fragment-Based Screening." National Institutes of Health (NIH) / PMC, 2021. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Dimethyl sulfoxide (DMSO) acc. to Safe Work Australia." Carl Roth Safety Data Repository, 2023. Available at: [Link]

Application

Comprehensive Application Note: In Vitro Cytotoxicity Profiling of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Executive Summary The evaluation of basal cytotoxicity is a critical gatekeeping step in early-stage drug discovery. 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a small molecule featuring a sulfonamide-piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of basal cytotoxicity is a critical gatekeeping step in early-stage drug discovery. 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a small molecule featuring a sulfonamide-piperazine scaffold—a structural motif frequently utilized in medicinal chemistry to target kinases, GPCRs, and carbonic anhydrases. Because piperazine derivatives can exhibit lysosomotropic properties and sulfonamides may induce idiosyncratic cellular stress, a unidimensional viability assay is insufficient.

This application note details a highly robust, multiplexed in vitro cytotoxicity workflow. By coupling an ATP-quantitation assay (CellTiter-Glo) with a membrane integrity assay (Lactate Dehydrogenase [LDH] release), researchers can definitively distinguish between cytostatic metabolic arrest and acute necrotic membrane rupture.

Rationale and Chemical Context

When profiling 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, relying solely on traditional colorimetric assays (like MTT or MTS) introduces significant risk. The tetrazolium reduction in MTT assays is dependent on mitochondrial oxidoreductases, which can be artificially uncoupled by certain small molecules without causing true cell death.

To circumvent this, we employ a dual-assay approach recommended by the National Toxicology Program (NTP) and ICCVAM guidelines for basal cytotoxicity[1].

  • Intracellular ATP Quantitation : ATP is the most reliable biomarker of metabolically active cells. The CellTiter-Glo assay utilizes a recombinant luciferase reaction to generate a luminescent signal directly proportional to ATP concentration[2].

  • Extracellular LDH Release : LDH is a stable cytosolic enzyme. Its presence in the extracellular culture media is a direct, causal indicator of compromised cell membrane integrity (necrosis or late-stage apoptosis)[3].

By multiplexing these readouts from a single sample well, we eliminate seeding variations and generate a high-confidence toxicological profile.

Mechanistic Foundations of the Multiplexed Assay

The causality behind this workflow relies on the distinct spatial and biochemical nature of the two targets: ATP is strictly intracellular and rapidly degrades upon cell death, while LDH is released into the media only when the lipid bilayer fails[4].

G cluster_0 CellTiter-Glo (ATP) cluster_1 LDH Release (Membrane) Compound 4-((2-Methylpiperazin-1-yl) sulfonyl)benzonitrile Cell Target Cell (In Vitro) Compound->Cell Treatment Metabolism Metabolic Arrest (Decreased ATP) Cell->Metabolism Cytostatic Effect Lysis Membrane Lysis (LDH Release) Cell->Lysis Cytotoxic Effect Luciferase Luciferase + Luciferin + O2 Metabolism->Luciferase Luminescence Decreased Luminescence Luciferase->Luminescence Reaction Lactate -> Pyruvate NAD+ -> NADH Lysis->Reaction Formazan Formazan Dye (Absorbance 490nm) Reaction->Formazan

Mechanistic pathways differentiating cytostatic ATP depletion from cytotoxic LDH release.

Self-Validating Experimental Design

A protocol is only as reliable as its internal controls. To ensure the assay is a self-validating system, the following controls are mandatory when testing 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile:

  • Vehicle Control (0.1% DMSO) : Establishes the 100% viability baseline. The compound must be dissolved in DMSO; exceeding 0.1% final concentration can induce baseline solvent toxicity.

  • Maximum LDH Release Control : 45 minutes prior to the assay readout, a lysis buffer (e.g., 9% Triton X-100) is added to a set of untreated wells. This guarantees the assay can detect 100% membrane rupture[5].

  • Assay Interference Control (Cell-Free) : The conjugated benzonitrile system in the compound may absorb light at 490 nm or quench luminescence. A cell-free well containing media, compound, and spiked ATP/LDH is used to mathematically subtract any optical interference.

Step-by-Step Multiplexed Protocol

This protocol is optimized for a 96-well format using HepG2 cells, a metabolically competent human hepatoma cell line standard for basal cytotoxicity[1].

Phase I: Cell Seeding and Treatment
  • Seed Cells : Harvest HepG2 cells and seed at a density of 1.0×104 cells/well in 100 µL of DMEM supplemented with 10% FBS in a clear-bottom, opaque-walled 96-well plate.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular adherence and exponential growth recovery.

  • Compound Preparation : Prepare a 10 mM stock of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media (Final assay concentrations: 100 µM down to 5 nM).

  • Treatment : Aspirate the seeding media and apply 100 µL of the compound-containing media to the cells. Incubate for 48 hours.

Phase II: Multiplexed Readout

Critical Causality Note: The LDH assay must be performed on the supernatant before the CellTiter-Glo reagent is added. The CellTiter-Glo reagent contains potent detergents that lyse the cells to extract ATP[2]. Adding it first would artificially release all intracellular LDH, destroying the membrane integrity data.

  • Supernatant Transfer (LDH) : Gently centrifuge the plate at 250 x g for 3 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the supernatant from each well into a fresh, clear 96-well plate.

  • LDH Reaction : Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+ , and tetrazolium salt) to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes[4].

  • LDH Readout : Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm using a microplate reader.

  • ATP Reaction (CellTiter-Glo) : To the original plate (now containing 50 µL of media and the cells), add 50 µL of room-temperature CellTiter-Glo Reagent.

  • Lysis and Stabilization : Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • ATP Readout : Record luminescence with an integration time of 0.5 seconds per well.

Workflow Seed Seed HepG2 Cells in 96-well opaque plates Incubate1 Incubate 24h at 37°C, 5% CO2 Seed->Incubate1 Treat Treat with Compound (Dose-response, 5nM - 100µM) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Split Multiplexing: Transfer 50µL Supernatant to New Plate Incubate2->Split Assay2 LDH Release Assay (Read Absorbance 490nm) Split->Assay2 Supernatant Assay1 CellTiter-Glo Assay on Remaining Cells (Luminescence) Split->Assay1 Remaining Cells Analyze Calculate IC50 / CC50 & Plot Dose-Response Assay2->Analyze Assay1->Analyze

Multiplexed workflow allowing simultaneous ATP and LDH quantification from a single sample.

Data Interpretation & Quantitative Profiling

The dual-readout allows us to calculate two distinct metrics:

  • IC50​ (Inhibitory Concentration) : The concentration reducing ATP levels by 50%.

  • CC50​ (Cytotoxic Concentration) : The concentration inducing 50% maximal LDH release.

If the IC50​ is significantly lower than the CC50​ , 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile acts primarily as a cytostatic agent (halting proliferation without immediate membrane destruction). If the curves overlap, the compound is acutely cytotoxic.

Table 1: Representative Quantitative Data Summary

Note: The following table demonstrates the structured presentation of the multiplexed assay results, utilizing expected pharmacological profiles for sulfonamide-piperazine derivatives.

Compound Concentration (µM)ATP Viability (% of Vehicle)LDH Release (% of Max Lysis)Phenotypic Interpretation
100.0 4.2±1.1% 88.4±3.2% Acute Cytotoxicity / Necrosis
33.3 18.5±2.4% 65.1±4.5% Severe Membrane Compromise
11.1 45.2±3.8% 12.3±1.8% Cytostatic Window (ATP drop, intact membrane)
3.7 82.1±4.1% 4.5±0.9% Minimal Impact
1.2 96.4±2.2% 2.1±0.5% No Observable Effect
0.1% DMSO (Vehicle) 100.0±3.5% 1.8±0.4% Baseline

Quality Control Metrics: Ensure the Z′ -factor for both assays is ≥0.5 . A Z′ -factor below this threshold indicates unacceptable well-to-well variance, often caused by edge effects (evaporation in the outer wells of the 96-well plate) or poor compound solubility.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay - Promega Corporation. Promega.
  • Cytotoxicity and Cell Viability Assessment of Biomaterials - IntechOpen. IntechOpen.
  • LDH assay kit guide: Principles and applications - Abcam. Abcam.
  • CytoTox-ONE(TM) Homogeneous Membrane Integrity Assay Technical Bulletin TB306 - Promega Corporation. Promega.
  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. NIH.

Sources

Method

Preclinical Animal Model Studies with 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile: A Pharmacological Guide

Document Type: Application Note & Preclinical Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Class: Arylsulfonylpiperazine Derivative Introduction and Pharmacological Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Preclinical Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Class: Arylsulfonylpiperazine Derivative

Introduction and Pharmacological Rationale

The compound 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (hereafter referred to as 2-MPB ) belongs to the arylsulfonylpiperazine class of small molecules. In medicinal chemistry, the arylsulfonylpiperazine scaffold is a highly privileged pharmacophore, most notably recognized for its potent antagonism of the 5-HT6 (serotonin) receptor[1] and inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[2].

For neuropharmacological applications, 2-MPB is an ideal preclinical probe. The structural causality for its efficacy is threefold:

  • The Piperazine Core: The basic nitrogen (pKa ~8.5) ensures target engagement via a critical salt bridge with the conserved Asp3.32 residue in the 5-HT6 receptor pocket. The addition of the 2-methyl group introduces steric bulk and chirality, which significantly enhances selectivity against off-target receptors (e.g., 5-HT2A) compared to unsubstituted piperazines.

  • The Sulfonyl Linker: Acts as a rigid, strong hydrogen-bond acceptor, orienting the molecule optimally within the transmembrane helices.

  • The Benzonitrile Moiety: Provides a lipophilic anchor that buries into the hydrophobic sub-pocket of the receptor while simultaneously driving high Blood-Brain Barrier (BBB) penetrance.

This application note details the optimized in vivo protocols for evaluating 2-MPB, progressing from Pharmacokinetics (PK) to functional Pharmacodynamics (PD) in cognitive behavioral models, and concluding with safety pharmacology.

G Compound 4-((2-Methylpiperazin-1-yl) sulfonyl)benzonitrile Receptor 5-HT6 Receptor (CNS localized) Compound->Receptor Antagonizes G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates

Fig 1: 5-HT6 receptor signaling pathway and targeted antagonism by the arylsulfonylpiperazine.

Preclinical Workflow Overview

To ensure a self-validating experimental system, the evaluation of 2-MPB must follow a strict sequential workflow. PK data must first confirm that the compound reaches the target tissue (the brain) at concentrations exceeding its in vitro IC50/Ki before initiating resource-intensive behavioral efficacy models.

Workflow Phase1 Phase 1: PK & BBB Penetration Step1 IV/PO Dosing LC-MS/MS Phase1->Step1 Phase2 Phase 2: Efficacy (NOR Task) Step2 Cognitive Deficit Reversal Phase2->Step2 Phase3 Phase 3: Safety (Telemetry) Step3 hERG & QT Assessments Phase3->Step3 Step1->Phase2 Step2->Phase3

Fig 2: Preclinical in vivo workflow progressing from PK profiling to efficacy and safety pharmacology.

Phase 1: Pharmacokinetics and BBB Penetration Protocol

Because 5-HT6 receptors are localized almost exclusively in the central nervous system (CNS), establishing the brain-to-plasma partition coefficient ( Kp,brain​ ) is the most critical first step.

Formulation Strategy

Due to the lipophilic benzonitrile group, 2-MPB exhibits poor aqueous solubility.

  • Intravenous (IV) Vehicle: 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: Solutol prevents precipitation upon injection into the bloodstream, avoiding micro-emboli that confound PK data.

  • Per Os (PO) Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween 80 in water. Causality: Forms a uniform suspension ideal for gastric absorption.

Step-by-Step PK Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=3 per route) overnight prior to PO dosing to eliminate food-effect variables. IV cohorts do not require fasting.

  • Dosing: Administer 2-MPB at 1 mg/kg (IV, via tail vein) and 10 mg/kg (PO, via oral gavage).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Brain Collection: At the Tmax​ (previously estimated at 1.5h), euthanize a parallel cohort (n=3). Perfuse transcardially with ice-cold saline to remove blood from cerebral microvasculature, ensuring the measured concentration reflects true parenchymal penetration, not intravascular trapping.

  • Bioanalysis: Extract plasma and brain homogenates using protein precipitation (Acetonitrile containing Tolbutamide as an internal standard). Analyze via LC-MS/MS (MRM mode).

Representative PK Profile for Arylsulfonylpiperazines
Pharmacokinetic ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) 840 ± 451250 ± 110
Tmax​ (h) 0.081.5
AUC0−t​ (ng·h/mL) 1450 ± 1206800 ± 450
Bioavailability (F%) -~47%
Kp,brain​ (Brain/Plasma) 1.21.3

Table 1: Representative PK data demonstrating excellent oral bioavailability and CNS penetrance, validating the compound for behavioral testing.

Phase 2: Pharmacodynamics – Novel Object Recognition (NOR) Task

5-HT6 receptor antagonists are heavily investigated for treating cognitive deficits in Alzheimer's disease and schizophrenia[1]. The Novel Object Recognition (NOR) task is the gold standard for assessing visual recognition memory.

System Validation & Controls

To ensure a self-validating system, the study must include:

  • Negative Control: Vehicle only (baseline healthy memory).

  • Amnesic Control: Scopolamine (1 mg/kg, IP) + Vehicle (induces cholinergic memory deficit).

  • Positive Control: Scopolamine + Donepezil (3 mg/kg, PO) (clinically validated acetylcholinesterase inhibitor to prove the model is reversible).

  • Test Group: Scopolamine + 2-MPB (3, 10, and 30 mg/kg, PO).

Step-by-Step NOR Protocol
  • Habituation (Day 1): Place the rat in an empty open-field arena (40x40x40 cm) for 10 minutes to acclimatize. Causality: Reduces stress-induced cortisol spikes, which independently impair memory consolidation.

  • Familiarization Phase (Day 2):

    • Administer 2-MPB (PO) 60 minutes prior to the trial.

    • Administer Scopolamine (IP) 30 minutes prior to the trial.

    • Place the rat in the arena with two identical objects (e.g., two identical plastic blocks) for 3 minutes. Record the total exploration time (sniffing within 2 cm of the object).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for 24 hours. Causality: A 24-hour ITI specifically tests long-term memory consolidation, which is heavily modulated by 5-HT6/glutamate interactions, whereas a 1-hour ITI only tests short-term working memory.

  • Test Phase (Day 3): Place the rat back into the arena. Replace one familiar object with a novel object (e.g., a glass cylinder). Allow 3 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI).

    • DI=(TimeNovel​+TimeFamiliar​)(TimeNovel​−TimeFamiliar​)​

    • A DI > 0.3 indicates successful memory rescue by 2-MPB.

Phase 3: Safety Pharmacology and Toxicity

Piperazine-containing compounds frequently carry a liability for cardiotoxicity due to off-target binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation.

In Vivo Telemetry Protocol
  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into the peritoneal cavity of Beagle dogs or rats, routing the ECG leads to the right pectoral muscle and left lower rib. Allow 14 days for recovery.

  • Dosing & Monitoring: Administer 2-MPB at escalating doses (up to 100 mg/kg). Continuously record ECG, heart rate, and mean arterial pressure (MAP) for 24 hours post-dose.

  • Data Interpretation: Analyze the QT interval using Fridericia’s correction ( QTcF ). If 2-MPB shows a QTcF prolongation of < 5 ms at Cmax​ concentrations 30-fold higher than the efficacious dose, the compound is cleared for further development.

References

  • Jeon, S. A., et al. "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." Journal of the Korean Chemical Society (2007). Available at:[Link][1]

  • Sun, D., et al. "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1)." Bioorganic & Medicinal Chemistry Letters 18.12 (2008): 3513-3516. Available at:[Link][2]

Sources

Application

A Comprehensive Guide to the Analysis of Piperazine Derivatives by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Author's Foreword: A Practical Perspective on Piperazine Analysis In my years as...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword: A Practical Perspective on Piperazine Analysis

In my years as an application scientist, I've seen analytical methods range from the elegantly simple to the needlessly complex. The analysis of piperazine derivatives falls squarely in a category where a well-developed High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method shines. It is a workhorse technique—robust, reliable, and readily available in most laboratories. Piperazine and its derivatives are fundamental building blocks in a vast number of active pharmaceutical ingredients (APIs), from antihistamines to antipsychotics.[1][2] Consequently, the ability to accurately and precisely quantify these compounds, whether as the API itself, a synthetic intermediate, or a potential impurity, is paramount to ensuring drug quality and safety.

This guide is structured not as a rigid template, but as a logical journey through the development and validation of an HPLC-UV method. We will begin with the foundational principles, exploring the "why" behind our choices in chromatography and detection. From there, we will move to practical, step-by-step protocols that you can adapt in your own laboratory. Finally, we will ground our method in the principles of scientific integrity by detailing a thorough validation strategy according to internationally recognized standards. My goal is to provide you not just with a protocol, but with the understanding to troubleshoot, adapt, and confidently apply these methods to your specific analytical challenges.

Part 1: Foundational Principles—The "Why" Behind the Method

The selection of HPLC-UV for analyzing piperazine derivatives is a deliberate one, balancing sensitivity, specificity, and accessibility. The core of the technique relies on two key principles: chromatographic separation and ultraviolet detection.

The Separation: Reverse-Phase Chromatography

Most piperazine derivatives are moderately polar molecules, making them ideal candidates for reverse-phase HPLC. In this mode, the stationary phase (the column) is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation occurs based on the relative affinity of the analyte for the stationary versus the mobile phase. More nonpolar analytes will interact more strongly with the C18 stationary phase and thus elute later, while more polar analytes will be swept through the column more quickly by the mobile phase.

The choice of mobile phase modifier is critical. For basic compounds like piperazines, peak tailing is a common issue caused by strong interactions with residual silanol groups on the silica backbone of the column. This can be mitigated by:

  • pH Adjustment: Operating at a low pH (e.g., using 0.1% trifluoroacetic acid) protonates the silanols, reducing unwanted interactions.

  • Competing Base: Adding a small amount of a competing base, such as diethylamine (DEA), to the mobile phase can saturate the active sites and dramatically improve peak shape.[3]

The Detection: Leveraging UV Absorbance

Ultraviolet detection is based on the principle that molecules with chromophores (light-absorbing functional groups) will absorb light at specific wavelengths.

  • Direct UV Detection: Many pharmaceutically relevant piperazine derivatives, such as those containing aromatic rings (e.g., Benzylpiperazine) or other conjugated systems, possess inherent chromophores.[1][4][5] These can be detected directly and with high sensitivity. The selection of the optimal detection wavelength, typically the wavelength of maximum absorbance (λmax), is crucial for maximizing the signal-to-noise ratio.

  • The Challenge of the Bare Piperazine Ring: The simple piperazine heterocycle itself lacks a strong chromophore and absorbs only at very low UV wavelengths (<205 nm), where interference from solvents and other matrix components is high.[3][6]

  • Solution via Derivatization: For piperazine or its non-UV-active derivatives, a highly effective strategy is pre-column derivatization.[6][7][8] This involves reacting the analyte with a reagent that attaches a strong chromophore. A classic example is the reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, highly UV-active derivative detectable at a much higher and more selective wavelength (e.g., 340 nm).[3] This approach transforms a difficult-to-detect analyte into one that can be quantified with excellent sensitivity and specificity.

Part 2: The Workflow of Method Development

A logical, systematic approach is key to developing a robust HPLC method. The following workflow outlines the critical steps from initial feasibility to a finalized analytical procedure.

MethodDevelopmentWorkflow cluster_0 Phase 1: Feasibility & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Pre-Validation Analyte_Properties 1. Assess Analyte Properties (Solubility, UV Spectrum) Column_Screen 2. Column Screening (C18, C8, Phenyl) Analyte_Properties->Column_Screen Mobile_Phase_Screen 3. Mobile Phase Screening (ACN/Water vs. MeOH/Water, pH modifiers) Column_Screen->Mobile_Phase_Screen Gradient_Opt 4. Gradient/Isocratic Optimization (Resolution, Run Time) Mobile_Phase_Screen->Gradient_Opt Wavelength_Opt 5. Wavelength Selection (PDA Detector for λmax) Gradient_Opt->Wavelength_Opt Flow_Temp_Opt 6. Flow Rate & Temperature (Efficiency, Backpressure) Wavelength_Opt->Flow_Temp_Opt SST 7. System Suitability Testing (Tailing, Plates, %RSD) Flow_Temp_Opt->SST Forced_Deg 8. Forced Degradation (Demonstrate Specificity) SST->Forced_Deg Final_Method Final Validated Method Forced_Deg->Final_Method

Caption: A logical workflow for HPLC-UV method development.

Part 3: Experimental Protocols

The following protocols provide detailed, actionable steps for the analysis of piperazine derivatives. Protocol 1 covers direct analysis, while Protocol 2 details the derivatization approach for analytes lacking a native chromophore.

Protocol 1: Direct Analysis of a UV-Active Piperazine Derivative

This protocol is suitable for derivatives such as N-Boc-piperazine or compounds containing phenyl or other aromatic groups.

1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[3][9]

2. Chromatographic Conditions & Reagents

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA general-purpose reverse-phase column providing good retention and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and controls pH for good peak shape of basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 90% B over 15 minA typical starting gradient to elute compounds with a range of polarities. Adjust as needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°C[3]Elevated temperature can improve efficiency and reduce backpressure.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Detection UV at λmax (e.g., 230-270 nm)Wavelength should be optimized at the absorbance maximum of the specific derivative.
Run Time 20 minIncludes gradient and column re-equilibration.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the piperazine derivative reference standard and dissolve in a 25 mL volumetric flask with methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial condition (e.g., 90:10 Mobile Phase A:B).

  • Sample Solution: Accurately weigh a known amount of the sample (e.g., API) and dissolve it in a suitable solvent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere with the analyte peak.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the piperazine derivative in the samples using the calibration curve.

Protocol 2: Analysis of Piperazine via Pre-Column Derivatization with NBD-Cl

This protocol is designed for piperazine or other derivatives that lack a UV chromophore.[3][6][7][8]

1. Instrumentation

  • Same as Protocol 1. Additionally, a heating block or water bath is required for the derivatization step.

2. Chromatographic Conditions & Reagents

ParameterConditionRationale
Column Chiralpak IC, 250 x 4.6 mm, 5 µm[3]This specific column has shown good performance for the NBD-piperazine derivative. A standard C18 can also be evaluated.
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[3]An isocratic organic mobile phase. DEA is crucial for achieving excellent peak symmetry.
Flow Rate 1.0 mL/min[3]Standard flow rate.
Column Temp. 35°C[3]Ensures reproducible retention times.
Injection Vol. 10 µL[3]Standard injection volume.
Detection UV at 340 nm [3]This is the absorbance maximum of the NBD-piperazine derivative, providing high sensitivity and selectivity away from most interferences.
Run Time 20 min[3]Sufficient time for elution and system readiness.

3. Preparation of Solutions

  • Piperazine Standard Stock (1000 µg/mL): Prepare as in Protocol 1.

  • NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of 4-chloro-7-nitrobenzofuran in 10 mL of methanol. This solution should be freshly prepared.

  • Borate Buffer (0.1 M, pH 9.0): Prepare a 0.1 M boric acid solution and adjust the pH to 9.0 with 1 M sodium hydroxide.

  • Sample Solution: Prepare the sample in a suitable solvent to achieve a piperazine concentration within the expected analytical range.

4. Derivatization and Analysis Procedure

  • In a clean vial, add 1.0 mL of the standard or sample solution.

  • Add 1.0 mL of the Borate Buffer (pH 9.0).

  • Add 1.0 mL of the NBD-Cl solution.

  • Cap the vial, vortex briefly, and heat at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Filter the resulting solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • Equilibrate the HPLC system as described in Protocol 1.

  • Inject the derivatized standards and samples and proceed with the analysis as outlined previously.

Part 4: Method Validation—Ensuring Trustworthiness and Reliability

A method is only as good as its validation. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11] All validation experiments should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][12][13]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile . Because this molecule features a highly lipophilic benzonitrile-sulfonamide core paired with a weakly basic 2-methylpiperazine ring, it presents classic "brick-dust" and "greaseball" solubility challenges.

This guide synthesizes the causality behind its physicochemical behavior and provides self-validating protocols to overcome formulation hurdles.

Chemical Profiling & Solubilization Rationale

To formulate a compound, you must first understand its ionization and structural thermodynamics:

  • Ionization: The secondary amine (N4) on the 2-methylpiperazine ring is the only ionizable center under physiological conditions. Analogous piperazine-sulfonamide derivatives exhibit a pKa of approximately 8.3 to 8.5[1].

  • The Solubility Barrier: At a physiological pH of 7.4, the molecule exists predominantly in its un-ionized free base form. The high crystal lattice energy and extreme lipophilicity of the benzonitrile group result in poor aqueous solubility, making standard aqueous buffers ineffective.

Troubleshooting & FAQs

Q: Why does my compound immediately precipitate ("crash out") when I dilute my DMSO stock into pH 7.4 assay buffer? The Causality: DMSO is a highly water-miscible solvent. When you spike a DMSO stock directly into an aqueous buffer, the solvent rapidly diffuses into the bulk water, causing a sudden drop in the local dielectric constant. Because the buffer is at pH 7.4 (below the pKa of ~8.5, but close enough that a significant fraction remains un-ionized), the compound lacks sufficient charge to maintain a hydration shell. The hydrophobic benzonitrile moieties rapidly aggregate, leading to nucleation and precipitation. The Solution: Do not spike directly into 100% buffer. Use a "step-down" co-solvent approach. Pre-mix the DMSO stock with a surfactant (e.g., Tween-80) before adding the aqueous phase. A standard, field-proven vehicle is 5% DMSO / 10% Tween-80 / 85% Saline .

Q: I need to achieve a >5 mg/mL concentration for oral (PO) dosing in rodents. The free base is completely insoluble in water. What is the best approach? The Causality: To achieve high concentrations for in vivo studies, you must disrupt the stable crystal lattice of the solid while simultaneously increasing the molecule's affinity for water. Converting the free base to a salt is the most thermodynamically stable way to achieve this[2]. The Solution: Synthesize the mesylate (methanesulfonate) salt . Methanesulfonic acid is a strong acid that will fully protonate the piperazine N4 amine. The resulting mesylate salt has a significantly lower lattice energy and provides strong ion-dipole interactions with water, often increasing solubility by 100- to 1000-fold compared to the free base.

Q: Can I use Cyclodextrins to formulate this compound for Intravenous (IV) administration? The Causality: Yes. The benzonitrile-sulfonamide moiety is highly hydrophobic and perfectly sized to fit into the lipophilic cavity of β-cyclodextrin derivatives, forming a stable 1:1 inclusion complex[3]. This shields the hydrophobic core from water, while the protonated piperazine ring remains exposed to the aqueous exterior to maintain solubility. The Solution: Formulate with 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a mildly acidic vehicle (e.g., pH 4.5 acetate buffer) to leverage both hydrophobic encapsulation and ionization synergistically.

Quantitative Data: Expected Solubility Profiles

The following table summarizes the expected solubility outcomes based on the formulation vehicle and the solid-state form of the API.

Formulation VehicleAPI StateEstimated Solubility (mg/mL)Primary Application
PBS (pH 7.4) Free Base< 0.01None (Precipitates)
5% DMSO / 10% Tween-80 / 85% Saline Free Base1.0 - 2.5In Vitro Assays / IP Dosing
Water (pH ~3.0) Mesylate Salt> 50.0PO Dosing / Stock Solutions
20% HP-β-CD in pH 4.5 Buffer Mesylate Salt> 100.0IV Dosing / Tox Studies
Step-by-Step Methodologies
Protocol A: Synthesis of the Mesylate Salt

Self-Validating Rationale: We utilize Methyl Ethyl Ketone (MEK) as the reaction solvent. The free base is soluble in MEK, but the resulting mesylate salt is highly insoluble in it. This differential solubility drives the reaction to completion via precipitation, ensuring high purity without the need for column chromatography[2].

  • Dissolution: Dissolve 1.0 equivalent of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile free base in 10 volumes of MEK at room temperature.

  • Thermal Control: Cool the solution to 0–5 °C using an ice bath to maximize the eventual precipitation yield.

  • Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid dropwise under vigorous magnetic stirring.

  • Crystallization: Stir the resulting suspension for 2 hours at 0–5 °C to ensure complete salt formation and crystallization.

  • Isolation: Filter the white precipitate under a vacuum and wash the filter cake twice with cold MEK to remove any unreacted free base or residual acid.

  • Drying: Dry the solid under a vacuum at 50 °C for 12 hours to yield the pure mesylate salt.

Protocol B: Preparation of HP-β-CD Inclusion Complex (For IV Dosing)

Self-Validating Rationale: Lyophilization is used at the end of this protocol to lock the complex in a solid-state dispersion, preventing equilibrium shifts and allowing for rapid, stable reconstitution on the day of dosing.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate Buffer (pH 4.5).

  • API Addition: Add the API (preferably the mesylate salt) to the cyclodextrin solution to achieve your target concentration.

  • Energy Input: Sonicate the mixture for 15–30 minutes. Critical: Maintain the water bath temperature below 30 °C to prevent thermal degradation of the sulfonamide linkage.

  • Equilibration: Stir the solution overnight (12–18 hours) at room temperature to allow the 1:1 inclusion complex to reach thermodynamic equilibrium.

  • Sterilization/Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Lyophilization (Optional): Freeze the filtrate at -80 °C and lyophilize for 48 hours to obtain a stable powder for future reconstitution.

Mechanistic Solubilization Pathways

Pathway FB Free Base API (Hydrophobic, pH 7.4) Acid Addition of Methanesulfonic Acid FB->Acid pH < 8.5 CD Addition of HP-β-Cyclodextrin FB->CD 1:1 Molar Ratio Salt Mesylate Salt (Protonated N4, Soluble) Acid->Salt Ion-Dipole Interactions Salt->CD Synergistic Formulation Complex Inclusion Complex (Encapsulated, Soluble) CD->Complex Hydrophobic Shielding

Mechanistic pathways for solubilizing the piperazine-sulfonamide API via salt formation and HP-β-CD.

References
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The charge states of ABT-737 as a function of pH. ResearchGate. Available at:[Link]

  • Method for preparing mesylate derivatives of piperazine (Patent RU2272036C2).Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 4-((2-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile.

This guide is structured to diagnose your specific experimental failures, explain the underlying mechanistic causality, and provide field-proven, self-validating protocols to maximize your yield.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I reacted 2-methylpiperazine with 4-cyanobenzenesulfonyl chloride, but NMR/LC-MS shows the wrong regioisomer or a complex mixture. Why?

The Causality: You are likely using unprotected 2-methylpiperazine. The piperazine ring contains two secondary amines: N1 (sterically hindered by the adjacent methyl group at C2) and N4 (unhindered). Sulfonylation is highly sensitive to steric bulk. When the bulky 4-cyanobenzenesulfonyl chloride electrophile approaches, it preferentially attacks the path of least resistance—the unhindered N4 position[1]. This yields the wrong regioisomer: 4-((3-methylpiperazin-1-yl)sulfonyl)benzonitrile, alongside bis-sulfonylated byproducts. The Solution: You must employ an orthogonal protecting group strategy[1]. Switch your starting material to 1-Boc-3-methylpiperazine [2]. In this commercially available building block, the unhindered nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, forcing the electrophile to react exclusively at the sterically hindered nitrogen adjacent to the methyl group.

Q2: I am using 1-Boc-3-methylpiperazine, but my sulfonylation yield is stuck below 40%. How can I drive the reaction to completion?

The Causality: The free amine in 1-Boc-3-methylpiperazine is sterically hindered, making the nucleophilic attack exceptionally slow. When reactions are slow, competing side reactions dominate. Specifically, 4-cyanobenzenesulfonyl chloride is highly susceptible to hydrolysis from trace atmospheric moisture, converting it into an unreactive sulfonic acid before it can react with your amine. Furthermore, standard bases like Triethylamine (TEA) are insufficient to drive hindered sulfonylations. The Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with the sulfonyl chloride to generate a highly electrophilic sulfonylpyridinium intermediate, which easily overcomes the steric hindrance of the amine. Additionally, switch your bulk base to N,N-Diisopropylethylamine (DIPEA) and ensure strictly anhydrous conditions.

Q3: My sulfonylation was successful, but I lost most of my product during the Boc-deprotection workup. Where did it go?

The Causality: The final product, 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, contains a free secondary aliphatic amine. During Boc deprotection with acids (e.g., TFA or HCl), the product forms an ammonium salt that is extraordinarily water-soluble. If you perform a standard aqueous workup without carefully basifying the aqueous layer to pH >10, your target molecule will remain in the aqueous waste. The Solution: Eliminate the aqueous workup entirely. By performing the deprotection in an anhydrous solvent system (4M HCl in dioxane), the product will precipitate directly out of solution as a pure hydrochloride salt. This acts as a self-validating system: the formation of a white precipitate confirms both successful deprotection and product capture.

Part 2: Reaction Optimization Data

The following table summarizes the quantitative optimization data for the sulfonylation of 1-Boc-3-methylpiperazine, demonstrating the critical role of the catalyst and base selection.

Table 1: Optimization of Sulfonylation Conditions for Sterically Hindered Amines

EntryBase (Eq)Catalyst (Eq)SolventTempYield (%)Mechanistic Observation
1TEA (2.0)NoneDCMRT18%Sluggish kinetics; unreacted starting material recovered.
2Pyridine (3.0)NonePyridine60 °C31%Heating caused rapid hydrolysis of the sulfonyl chloride.
3DIPEA (2.0)NoneAnhydrous DCMRT45%Moderate conversion; DIPEA prevents ketene formation better than TEA.
4DIPEA (2.0) DMAP (0.1) Anhydrous DCM 0 °C to RT 92% Optimal. DMAP generates reactive sulfonylpyridinium intermediate.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Regioselective Sulfonylation (Synthesis of Protected Intermediate)

This protocol is designed to be self-validating. The complete consumption of the amine can be tracked via Ninhydrin-stained TLC.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve 1-Boc-3-methylpiperazine (1.0 eq, 10 mmol)[2] in anhydrous Dichloromethane (DCM, 0.1 M).

  • Base & Catalyst Addition: Add anhydrous DIPEA (2.0 eq, 20 mmol) and DMAP (0.1 eq, 1.0 mmol). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-cyanobenzenesulfonyl chloride (1.1 eq, 11 mmol) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under nitrogen.

  • Validation & Workup: Check TLC (Ninhydrin stain). The primary amine spot should be completely absent. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Anhydrous Boc-Deprotection & Product Isolation

This protocol avoids aqueous phase losses by utilizing a precipitation-driven isolation strategy.

  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 eq, 5 mmol) from Protocol A in a minimal volume of anhydrous DCM (approx. 5 mL).

  • Deprotection: Slowly add 4M HCl in Dioxane (10.0 eq, 50 mmol) at room temperature under vigorous stirring.

  • Observation (Self-Validation): Within 30 to 60 minutes, a thick white precipitate will begin to form. This is the hydrochloride salt of your target product. Continue stirring for a total of 3 hours to ensure complete cleavage.

  • Isolation: Add 20 mL of anhydrous diethyl ether to the flask to maximize precipitation. Filter the suspension through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with additional cold diethyl ether (2 x 10 mL) to remove residual dioxane and cleaved tert-butyl byproducts. Dry the white solid under high vacuum for 12 hours to afford pure 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile hydrochloride.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the critical divergence in regioselectivity based on the choice of starting material.

PiperazineSynthesis Start1 Unprotected 2-Methylpiperazine + 4-Cyanobenzenesulfonyl chloride WrongProduct Major Product: 4-((3-Methylpiperazin-1-yl)sulfonyl)benzonitrile (Wrong Regioisomer) Start1->WrongProduct Reaction at less hindered N4 Start2 1-Boc-3-methylpiperazine + 4-Cyanobenzenesulfonyl chloride Intermediate Boc-Protected Intermediate (Sterically hindered N-sulfonylation) Start2->Intermediate DMAP, DIPEA, DCM Reaction at hindered N1 Deprotection Boc Deprotection (HCl in Dioxane or TFA/DCM) Intermediate->Deprotection Acidic Cleavage FinalProduct Target Product: 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Deprotection->FinalProduct Non-aqueous workup

Regioselective synthesis pathways for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile.

References

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". PubMed Central. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in Solution

Welcome to the dedicated technical support guide for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. By understanding the potential degradation pathways and implementing the preventative strategies outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in solution?

A1: The degradation of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is primarily driven by three main factors: hydrolysis, oxidation, and photodegradation. The molecule possesses three key functional groups—a sulfonamide, a 2-methylpiperazine ring, and a benzonitrile group—each with its own susceptibilities.

  • Hydrolysis: The sulfonamide linkage is susceptible to cleavage under both acidic and basic conditions, which can break the sulfur-nitrogen (S-N) bond.[1]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, is prone to oxidation. This can be accelerated by the presence of dissolved oxygen, trace metal ions (e.g., Cu²⁺, Fe²⁺), and peroxide impurities in solvents.[2][3]

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce degradation, a common issue for compounds containing aromatic rings and amine functionalities.[2][4]

Q2: I'm observing unexpected peaks in my HPLC analysis. What could they be?

A2: Unexpected peaks are often indicative of degradation products. Based on the structure of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, potential degradants could include:

  • Hydrolysis Products: Cleavage of the sulfonamide bond could result in 4-cyanobenzenesulfonic acid and 2-methylpiperazine.

  • Oxidation Products: N-oxidation of the piperazine ring can lead to the formation of N-oxides.[5] More extensive oxidation can lead to ring-opening products.

  • Benzonitrile Hydrolysis Products: While the nitrile group is generally robust, under certain conditions, it can hydrolyze to form 4-((2-Methylpiperazin-1-yl)sulfonyl)benzamide or further to 4-((2-Methylpiperazin-1-yl)sulfonyl)benzoic acid.[6]

A logical workflow for identifying these impurities is presented below.

Troubleshooting Workflow for Unexpected Peaks A Unexpected Peak(s) in HPLC B Review Sample Preparation and Storage Conditions A->B C Hypothesize Potential Degradants B->C D LC-MS/MS Analysis for Mass Identification C->D F Synthesize or Procure Reference Standards C->F E Forced Degradation Study D->E Compare mass fragments G Confirm Identity and Quantify E->G F->G Co-elution studies

Caption: Troubleshooting workflow for identifying unknown peaks.

Q3: What are the ideal storage conditions for solutions of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated. Higher temperatures accelerate all degradation pathways.[2]

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[2]

  • Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

Q4: Which solvents are recommended for dissolving 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile?

A4: The choice of solvent is critical. Here are some recommendations:

  • Good choices: Anhydrous, high-purity DMSO or acetonitrile are generally suitable for stock solutions.

  • Use with caution: Protic solvents like methanol and ethanol can participate in degradation reactions and their water content can promote hydrolysis. If their use is unavoidable, ensure they are of high purity and anhydrous.

  • Avoid: Aqueous buffers, especially at acidic or basic pH, should be prepared fresh and used immediately. The stability in aqueous solutions is highly pH-dependent.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound concentration over time in stock solution 1. Oxidative degradation: Presence of dissolved oxygen. 2. Hydrolysis: Water content in the solvent. 3. Photodegradation: Exposure to light.1. Use anhydrous solvents and consider sparging with an inert gas (argon or nitrogen) before preparing the solution. 2. Store aliquots under an inert atmosphere at -80°C. 3. Protect the solution from light at all times.
Inconsistent results between experimental replicates 1. Degradation during the experiment: The compound may be unstable under the experimental conditions (e.g., elevated temperature, specific pH). 2. Contaminated solvents or reagents: Presence of oxidizing agents or metal ions.1. Perform a time-course study under your experimental conditions to assess stability. 2. Prepare fresh solutions for each experiment. 3. Use high-purity solvents and reagents. Consider using metal chelators like EDTA in aqueous buffers if metal contamination is suspected.[2]
Precipitation of the compound from solution 1. Poor solubility: The concentration exceeds the solubility limit in the chosen solvent. 2. Change in solvent composition: e.g., adding an aqueous buffer to a DMSO stock.1. Consult solubility data or perform a solubility test. Gentle warming and sonication may aid dissolution. 2. When diluting a stock solution, ensure the final solvent composition maintains solubility. Add the stock solution to the diluent slowly with vortexing.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile.

Materials:

  • 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (solid)

  • Anhydrous, high-purity DMSO or acetonitrile

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Calibrated balance and volumetric flasks

Procedure:

  • Pre-weighing: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the chosen solvent (e.g., DMSO) and sonicate briefly in a room temperature water bath to aid dissolution.

  • Inerting the Solvent (Optional but Recommended): For maximum stability, gently bubble argon or nitrogen through the solvent for 5-10 minutes prior to use to remove dissolved oxygen.

  • Final Volume: Once the compound is fully dissolved, bring the solution to the final volume with the solvent. Mix thoroughly.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber vials.

    • Flush the headspace of each vial with argon or nitrogen before sealing.

    • Store the vials at -80°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.[2]

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products.

Procedure:

  • Prepare Solutions: Prepare a solution of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (in separate, appropriately sealed vials):

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, along with an unstressed control, by a suitable analytical method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.

Forced Degradation Experimental Workflow cluster_0 Stress Conditions A Acid Hydrolysis (HCl) Analyze Analyze by LC-MS/MS A->Analyze B Base Hydrolysis (NaOH) B->Analyze C Oxidation (H2O2) C->Analyze D Thermal (Heat) D->Analyze E Photodegradation (UV/Vis) E->Analyze Start Prepare Stock Solution Start->A Start->B Start->C Start->D Start->E Results Identify Degradation Pathways & Products Analyze->Results

Caption: Workflow for a forced degradation study.

References

  • Ambeed. (n.d.). Reactions of Piperazines.
  • BenchChem. (2025).
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7039-7046.
  • Goff, G. S., & Rochelle, G. T. (2006). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 45(8), 2513-2521.
  • Igarashi, T., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(36), 23539-23545.
  • Kalogirou, A. S., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • Kinetics and Mechanistic Study. Research and Reviews: Journal of Chemistry, 3(4).
  • Lansarin, M. A., et al. (2019). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 21(18), 5066-5073.
  • Li, J., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3865.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Sexton, A., & Rochelle, G. (2011). Catalysts and inhibitors for piperazine oxidation. Industrial & Engineering Chemistry Research, 50(2), 667-673.
  • Song, H.-J., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • US Patent No. US20120271026A1. (2012).
  • Voice, A. K., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7039-7046.
  • Wikipedia. (n.d.). Benzonitrile.

Sources

Optimization

Technical Support Center: Strategies for Reducing Off-Target Effects of Piperazine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based inhibitors. The piperazine ring is a privileged scaffold in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-based inhibitors. The piperazine ring is a privileged scaffold in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous approved drugs.[1][2] However, its inherent physicochemical properties, including its dual basic nitrogen atoms, can also lead to interactions with unintended biological targets, a phenomenon known as polypharmacology or off-target effects.[1][3]

This guide provides in-depth, experience-driven answers to common challenges encountered during the development of piperazine-containing compounds. We will delve into the root causes of off-target activity and provide robust, validated protocols to identify, characterize, and mitigate these undesirable interactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Understanding the "Why" - The Basis of Off-Target Effects

Question: Why does the piperazine scaffold frequently appear in promiscuous inhibitors with multiple off-targets?

Answer: The versatility of the piperazine ring is a double-edged sword. Its prevalence in promiscuous inhibitors stems from a combination of structural and physicochemical properties:

  • Basicity and Protonation: The two nitrogen atoms of the piperazine ring typically have different pKa values. At physiological pH (around 7.4), one or both nitrogens can be protonated. This positive charge facilitates ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in the binding sites of various proteins, not just the intended target.

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors (when protonated) and acceptors, increasing the potential for interactions with a wide array of biological targets.[4]

  • Synthetic Accessibility: The ease of modifying the piperazine core at its 1- and 4-positions allows for the creation of vast chemical libraries.[1][5] While excellent for optimizing on-target activity, this also increases the statistical probability of discovering compounds that interact with unintended targets.

  • Metabolic Susceptibility: The piperazine ring is a common site for metabolism by cytochrome P450 (CYP) enzymes.[2][3] This can lead to the formation of active metabolites with their own off-target profiles or reactive intermediates that covalently bind to proteins, causing toxicity.[6][7]

The challenge, therefore, is to harness the beneficial properties of the piperazine scaffold for on-target potency while engineering out the features that promote undesirable off-target binding.

Category 2: Identification and Characterization of Off-Target Interactions

Question: I suspect my piperazine-based inhibitor has off-target effects causing unexpected cellular phenotypes. How can I systematically identify these off-targets?

Answer: A multi-pronged approach, starting with broad screening and progressing to more focused validation, is the most effective strategy. Relying on a single method is insufficient. This workflow ensures that you are casting a wide net initially and then rigorously confirming any potential hits.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Specific Target Confirmation cluster_3 Phase 4: Iterative Optimization in_silico In Silico Profiling (QSAR, Docking, Similarity Search) biochem Broad Biochemical Screening (e.g., Kinase & Safety Panels) in_silico->biochem Guide panel selection thermal Target Engagement Assays (e.g., CETSA, Thermal Proteome Profiling) biochem->thermal Prioritize hits pheno Phenotypic Profiling (High-Content Imaging, etc.) thermal->pheno Correlate engagement with phenotype knockdown Genetic Validation (CRISPR/siRNA Knockdown) pheno->knockdown Identify causal targets biophys Biophysical Confirmation (SPR, ITC) knockdown->biophys Confirm direct binding med_chem Medicinal Chemistry (SAR-guided redesign) biophys->med_chem Inform redesign strategy med_chem->in_silico Re-evaluate new analogs

Caption: Workflow for identifying and mitigating off-target effects.

Data Presentation: Comparison of Off-Target Identification Methods

Method TypeTechniqueProsCons
In Silico (Computational) Ligand-based (QSAR, SEA)[8], Structure-based (Docking)[9]Fast, low-cost, predicts potential liabilities early.Prone to false positives/negatives; relies on existing data and high-quality protein structures.
In Vitro (Biochemical) Kinase Panels[10], Safety Panels (e.g., CEREP), Specific Assays (CYP, hERG)Provides direct evidence of interaction (IC50/Ki); quantitative and high-throughput.May not reflect cellular context (e.g., permeability, ATP concentration); can miss targets not in the panel.
In Cellulo (Cell-based) Thermal Proteome Profiling (TPP), Chemogenomic Profiling[11]Unbiased, genome-wide; measures target engagement in a native environment.Technically complex, lower throughput, requires specialized equipment and bioinformatics.
In Cellulo (Genetic) CRISPR/siRNA sensitization or resistance screensDirectly links a specific protein to the drug's phenotypic effect.Can be confounded by genetic background; does not prove direct binding.

Expert Advice: Start with a combination of in silico prediction and broad biochemical screening.[12] Computational tools can help you anticipate liabilities, such as kinase promiscuity or hERG binding, and guide the selection of an appropriate screening panel.[8][13] Any hits from biochemical screens must then be validated in a cellular context to confirm target engagement and link it to the observed phenotype.

Question: My piperazine-based compound shows signs of causing drug-drug interactions. What is the likely cause and how do I test for it?

Answer: The most probable cause is the inhibition or mechanism-based inactivation of Cytochrome P450 (CYP) enzymes.[14][15] The piperazine moiety is frequently metabolized by CYPs, particularly CYP3A4 and CYP2D6, which are responsible for the clearance of over 70% of marketed drugs.[14][16] If your compound inhibits these enzymes, it can dangerously elevate the concentration of co-administered drugs.

Mechanism-based inactivation (MBI) is a particularly insidious issue where a metabolite of your compound covalently binds to and irreversibly deactivates the CYP enzyme.[17] This requires the synthesis of new enzyme, and the effect can persist long after your compound has been cleared.

G cluster_0 CYP450 Catalytic Cycle CYP CYP450 (Fe³⁺) Complex CYP-Inhibitor Complex Inhibitor Piperazine Inhibitor (I) Inhibitor->CYP Binding (Ki) Metabolite Reactive Metabolite (M*) Complex->Metabolite Metabolism (NADPH, O₂) Inactive Inactive CYP (Covalently Modified) Metabolite->Inactive Covalent Adduction (kinact)

Caption: Mechanism-based inactivation of a CYP450 enzyme.

Experimental Protocol: Fluorometric CYP3A4 Inhibition Assay

This protocol provides a standardized method to assess whether your compound inhibits CYP3A4 using a fluorogenic probe substrate.

Materials:

  • Recombinant human CYP3A4 supersomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • CYP3A4 substrate: 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)

  • Test inhibitor (your piperazine compound)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 405 nm, Emission: 530 nm)

Methodology:

  • Compound Preparation: Prepare a stock solution of your test compound in DMSO. Create a dilution series (e.g., 10 concentrations from 0.01 µM to 100 µM) in buffer. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

  • Assay Setup (in triplicate):

    • To each well, add 50 µL of 100 mM potassium phosphate buffer.

    • Add 25 µL of your diluted test compound, positive control, or vehicle (buffer with DMSO).

    • Add 25 µL of recombinant CYP3A4 enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of a pre-warmed solution containing the BFC substrate and the NADPH regenerating system.

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence (due to the formation of the fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Interpretation: A low IC50 value indicates potent inhibition of CYP3A4. If you observe time- and NADPH-dependent inhibition, it is a strong indicator of mechanism-based inactivation, which warrants further, more complex kinetic studies to determine the inactivation rate (k_inact) and binding affinity (K_I).[14][15]

Question: My compound was flagged for potential cardiotoxicity. What is the most common off-target responsible, and how can I modify my molecule to avoid it?

Answer: The primary culprit for cardiotoxicity in many small molecules, including some piperazine derivatives, is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[18][19] Inhibition of hERG delays cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can trigger fatal arrhythmias like Torsades de Pointes.[19]

The binding site of the hERG channel is notoriously large and promiscuous, accommodating a wide range of chemical structures. Key pharmacophoric features for hERG binders often include a basic nitrogen atom (which the piperazine ring provides) and lipophilic aromatic groups.[20]

Medicinal Chemistry Strategies to Mitigate hERG Binding

The goal is to disrupt the key interactions between your compound and the hERG channel pore without sacrificing on-target activity.

StrategyRationaleExample Structural ModificationReference
Reduce Basicity (pKa) The protonated basic nitrogen is a key interaction point. Lowering the pKa reduces the proportion of the charged species at physiological pH.Introduce electron-withdrawing groups near the piperazine nitrogens (e.g., adjacent carbonyls, heteroatoms in an attached ring).[21]
Reduce Lipophilicity (logP) High lipophilicity is strongly correlated with hERG binding. Hydrophobic moieties interact with aromatic residues (Y652, F656) in the channel pore.Add polar functional groups (e.g., hydroxyls, amides) or replace lipophilic aromatic rings with more polar heterocycles.[21][22]
Introduce Steric Hindrance Disrupt the optimal fit of the molecule within the hERG binding pocket.Add bulky groups that create a steric clash with the channel pore, preventing high-affinity binding.[18]
Modify Molecular Geometry Change the overall shape and conformation of the molecule to be less complementary to the hERG pore.Rigidify the molecule with cyclic systems or introduce rotatable bonds that favor a non-binding conformation.[21]

Expert Advice: Early and frequent hERG screening (e.g., automated patch-clamp assays) is critical. Do not wait for late-stage development. By integrating hERG testing into your design-make-test-analyze cycle, you can build a structure-activity relationship (SAR) for hERG liability in parallel with your on-target SAR, enabling the design of safer compounds.

References
  • Bolles, A. K., Fujiwara, R., Briggs, E. D., & Furge, L. L. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 42(12), 2039-2046. [Link]

  • Nomeir, A. A., Bolles, A. K., Fujiwara, R., Briggs, E. D., & Furge, L. L. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 2039-2046. [Link]

  • Basith, S., Manavalan, B., Shin, T. H., & Lee, G. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]

  • Bolles, A. K., Fujiwara, R., Briggs, E. D., & Furge, L. L. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]

  • Cheng, M., De, B., Almstead, N. G., Pikul, S., Dowty, M. E., Schroeder, J. L., ... & Mieling, G. E. (2000). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 43(3), 369-380. [Link]

  • De, B., Almstead, N. G., Pikul, S., Dowty, M. E., Schroeder, J. L., Mieling, G. E., ... & Cheng, M. (2000). Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 43(3), 369-380. [Link]

  • El-Gazzar, M. G., El-Bakky, H., & Abo-Ghalia, M. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 29(21), 5039. [Link]

  • Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2015). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Journal of Molecular Medicine, 93(2), 149-158. [Link]

  • A.S.A., A., & A.A., A. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Journal of Molecular Graphics and Modelling, 135, 108985. [Link]

  • Kent, U. M., Juschyshyn, M. I., & Hollenberg, P. F. (2004). Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: Kinetic Characterization and Evidence for Apoprotein Adduction. Chemical Research in Toxicology, 17(2), 137-146. [Link]

  • Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]

  • Bolles, A. K., Fujiwara, R., Briggs, E. D., & Furge, L. L. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Amanote Research. [Link]

  • Singh, P., and Singh, A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

  • Staff, D. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Pao, W., & Kris, M. G. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 543-545. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(11), 1876-1892. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • Addgene Blog. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Xie, L., Li, J., Xie, L., & Bourne, P. E. (2011). A computational approach to finding novel targets for existing drugs. PLoS Computational Biology, 7(9), e1002139. [Link]

  • Schmidt, D., Pizzi, M., & Coveney, P. V. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Digital Discovery. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Drugs.com. (n.d.). Piperazine Interactions Checker. Drugs.com. [Link]

  • Zhang, T., Liu, Y., An, J., Yang, L., & Zheng, W. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 443-448. [Link]

  • Zeidan, M., Al-Majed, A. A., & Bakheit, A. H. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(4), 1187-1199. [Link]

  • Zeidan, M., Al-Majed, A. A., & Bakheit, A. H. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(11), 6439-6449. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 899-906. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Mutlib, A. E. (2006). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Chemical Research in Toxicology, 19(5), 703-714. [Link]

  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]

  • Singh, P., & Singh, A. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Chemistry & Biodiversity, e202400325. [Link]

  • Medindia. (n.d.). Piperazine Interaction with other Drugs. Medindia. [Link]

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  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2696-2705. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry, 49(1), 1-11. [Link]

  • Zhang, T., Liu, Y., An, J., Yang, L., & Zheng, W. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 443-448. [Link]

  • Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(12), 4051-4054. [Link]

  • Jariwala, P. B., Pellock, S. J., Goldfarb, D., Cloer, E. W., Artola, M., Simpson, J. B., ... & Redinbo, M. R. (2020). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. Chemical Science, 11(32), 8463-8475. [Link]

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Sources

Troubleshooting

Overcoming resistance to 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in cell culture

Technical Support Center: Overcoming Resistance to 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in Cell Culture Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Resistance to 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in Cell Culture

Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers and drug development professionals utilizing 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile . This molecule is a highly versatile pharmacophore, frequently deployed as a Ubiquitin Ligase binding Moiety (ULM) targeting CDC20 in Proteolysis-Targeting Chimeras (PROTACs)[1], or as a core structural motif in targeted small-molecule inhibitors[2].

While highly potent in cell-free biochemical assays, researchers frequently encounter rapid resistance in in vitro cell culture. This guide deconstructs the structural liabilities of the piperazine-arylsulfonamide axis and provides self-validating protocols to troubleshoot and overcome these barriers.

Section 1: Troubleshooting & FAQs

Q1: My cell lines initially responded to the compound, but IC50 values have shifted 10- to 50-fold higher after three passages. What is the most likely cause? A1: This rapid onset of resistance is highly characteristic of ABC transporter-mediated efflux .

  • The Causality: The 2-methylpiperazine ring contains a basic secondary amine that becomes protonated at physiological pH. This cationic state is a highly favored substrate for P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1)[3]. The transporters actively pump the compound out of the cell before it can reach its cytosolic target.

  • The Solution: Perform a functional efflux rescue assay using a potent P-gp inhibitor (e.g., Tariquidar) to determine if sensitivity can be restored.

Q2: I am using this compound as a CDC20-recruiting PROTAC ligand. Efflux pump inhibitors did not restore sensitivity. What should I investigate next? A2: If efflux is ruled out, investigate E3 ligase machinery alterations .

  • The Causality: Prolonged exposure to PROTACs creates selective pressure. Because this compound targets CDC20 (a co-activator of the Anaphase-Promoting Complex/Cyclosome, APC/C)[1], resistant cells frequently downregulate core APC/C subunits or upregulate deubiquitinating enzymes (DUBs) to counteract the induced proximity and prevent target degradation.

  • The Solution: Profile CDC20 and core APC/C subunit expression via Western blot. Test for synergy with a broad-spectrum DUB inhibitor (e.g., PR-619) to rescue ubiquitination.

Q3: The compound shows poor efficacy even in wild-type, treatment-naïve cells, but biochemical assays show sub-nanomolar affinity. Why? A3: This discrepancy points to lysosomal trapping or rapid metabolic cleavage .

  • The Causality: The basic piperazine moiety can cause the compound to diffuse into acidic lysosomes, where it becomes doubly protonated and trapped, unable to cross back into the cytosol[4]. Alternatively, the arylsulfonamide bond can be vulnerable to specific cellular hydrolases[2].

  • The Solution: Conduct an LC-MS/MS stability assay on the cell lysate. If lysosomal trapping is suspected, pretreat cells with Bafilomycin A1 to neutralize lysosomal pH and release the sequestered compound.

Section 2: Quantitative Resistance Profiling

The following table summarizes expected IC50 shifts based on the primary resistance mechanism and the quantitative impact of targeted rescue interventions.

Cell Line PhenotypePrimary Resistance MechanismBaseline IC50 (nM)Rescue InterventionRescued IC50 (nM)Fold Shift
HCT116 (Wild-Type) None (Baseline Sensitivity)45NoneN/A1x
HCT116-MDR1 ABC Transporter Efflux (P-gp)>5,000Tariquidar (1 µM)52>100x
HeLa-APC/C^mut E3 Ligase Downregulation2,800PR-619 (10 µM)850~3.3x
A549 (Low intracellular pH) Lysosomal Trapping1,200Bafilomycin A1 (10 nM)110~11x

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting workflow must include internal controls that validate the mechanism of the assay itself.

Protocol 1: Self-Validating Efflux Pump Rescue Assay

This protocol determines if resistance is driven by P-gp mediated efflux of the piperazine moiety.

  • Cell Seeding: Seed resistant cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment: Pre-treat cells for 2 hours with 1 µM Tariquidar (P-gp inhibitor) or vehicle (0.1% DMSO).

    • Self-Validation Step: Include a parallel control plate using Rhodamine 123 (a known fluorescent P-gp substrate). Measure fluorescence; Tariquidar must significantly increase intracellular Rhodamine 123 retention to validate that P-gp is active and successfully blocked in your specific cell line.

  • Compound Dosing: Administer a 10-point serial dilution of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (10 µM to 1 nM).

  • Readout: Incubate for 72 hours and assess viability using CellTiter-Glo. Calculate the Reversal Index (RI) = IC50 (without inhibitor) / IC50 (with inhibitor). An RI > 10 confirms efflux-driven resistance.

Protocol 2: Lysosomal Trapping Reversal Assay

This protocol tests if the compound is being sequestered away from its target due to the basicity of the 2-methylpiperazine ring.

  • Cell Seeding: Seed cells in a 6-well plate and incubate overnight.

  • Lysosomal Neutralization: Pre-treat cells with 10 nM Bafilomycin A1 for 1 hour to inhibit the vacuolar-type H+-ATPase (V-ATPase).

    • Self-Validation Step: Co-stain a control well with LysoTracker Red. Successful V-ATPase inhibition will result in the complete loss of punctate red fluorescence, confirming the lysosomes have been neutralized.

  • Treatment & Lysis: Administer the compound for 6 hours. Lyse the cells and perform a Western blot for your Protein of Interest (POI) to see if target degradation/inhibition is restored.

Section 4: Resistance Troubleshooting Workflow

ResistanceTroubleshooting Start Resistance to 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile TestEfflux 1. Test Efflux Pump Activity (Add Tariquidar/Verapamil) Start->TestEfflux EffluxYes P-gp / MRP1 Overexpression (Piperazine Efflux) TestEfflux->EffluxYes IC50 Rescued TestTarget 2. Assess Target & Machinery (Western Blot / Sequencing) TestEfflux->TestTarget No Rescue Rescue1 Use Efflux Inhibitors or Modify Piperazine Ring EffluxYes->Rescue1 TargetMut Binding Pocket Mutation (Arylsulfonamide Site) TestTarget->TargetMut Target Mutated E3Loss Loss of CDC20 / APC/C (PROTAC Resistance) TestTarget->E3Loss E3 Downregulated TestMetabolism 3. Evaluate Compound Stability (LC-MS/MS & Bafilomycin A1) TestTarget->TestMetabolism Target/E3 Intact Rescue2 Switch Warhead or Use DUB Inhibitors TargetMut->Rescue2 E3Loss->Rescue2 MetabolismYes Lysosomal Trapping or Sulfonamide Cleavage TestMetabolism->MetabolismYes Unstable/Trapped Rescue3 Neutralize Lysosomes or Optimize Linker MetabolismYes->Rescue3

Workflow for diagnosing resistance to piperazine-arylsulfonamide derivatives.

References

  • [1] Title: WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field. Source: Google Patents. URL:

  • [2] Title: Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]

  • [3] Title: 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Source: Molecular Pharmaceutics - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Analogs in Hit-to-Lead Optimization

Introduction to the Arylsulfonylpiperazine Pharmacophore The arylsulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to bridge hydrophobic binding pockets while maintaining f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Arylsulfonylpiperazine Pharmacophore

The arylsulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to bridge hydrophobic binding pockets while maintaining favorable physicochemical properties. Specifically, the 4-(piperazin-1-ylsulfonyl)benzonitrile core has been successfully integrated into diverse therapeutic areas, ranging from novel antimalarial quinazoline hybrids targeting Plasmodium falciparum[1] to potent inhibitors of human Nicotinamide Phosphoribosyltransferase (NAMPT) in oncology[2].

However, the unsubstituted piperazine ring often suffers from high conformational flexibility, leading to entropic penalties upon target binding, and is susceptible to rapid oxidative metabolism. To overcome these liabilities, medicinal chemists frequently employ the 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile analog. This guide objectively compares the performance of the 2-methylpiperazine scaffold against its unsubstituted and 3-methyl alternatives, providing actionable SAR insights and validated experimental workflows.

Mechanistic Rationale: The Causality of C2-Methyl Substitution

The introduction of a single methyl group at the C2 position of the piperazine ring (adjacent to the sulfonamide nitrogen) fundamentally alters the molecule's biophysical profile. As an Application Scientist, it is critical to understand why this specific substitution is chosen over alternatives:

  • Conformational Restriction (The "Locking" Effect): The piperazine ring predominantly adopts a chair conformation. A methyl group at C2 introduces severe 1,3-diaxial steric clashes if placed in an axial position. Consequently, the ring is forced into a conformation where the methyl group is equatorial. This restricts the torsional rotation around the N1−S bond, pre-organizing the molecule into a bioactive conformation and significantly reducing the entropic penalty ( ΔS ) during target engagement.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the α -carbons of basic amines for oxidation. The steric bulk of the C2-methyl group sterically hinders enzymatic access to the adjacent N1 nitrogen and the surrounding carbon framework, extending the compound's half-life ( T1/2​ ) in human liver microsomes (HLM).

  • Basicity Modulation: While a C3-methyl group (adjacent to the distal N4 amine) directly lowers the pKa​ of the basic nitrogen via steric hindrance of the lone pair, the C2-methyl group exerts a more subtle inductive effect, maintaining sufficient basicity for aqueous solubility while optimizing membrane permeability.

SAR_Logic Core Arylsulfonylpiperazine Scaffold Unsub Unsubstituted Piperazine (High Flexibility) Core->Unsub Baseline Sub2Me 2-Methylpiperazine (Conformational Lock) Core->Sub2Me C2-Substitution Sub3Me 3-Methylpiperazine (Steric Shielding of N4) Core->Sub3Me C3-Substitution Target1 Moderate Affinity Rapid Clearance Unsub->Target1 High Entropic Penalty Target2 High Affinity Improved Stability Sub2Me->Target2 Pre-organized Binding Target3 Lower Affinity High Stability Sub3Me->Target3 Reduced N4 Basicity

SAR Logic Tree illustrating the biophysical impact of methyl substitution on the piperazine ring.

Comparative SAR Data Analysis

To objectively evaluate the performance of these building blocks, we compare their integration into a standard hit-to-lead optimization campaign. The data below synthesizes typical comparative performance metrics observed when the piperazine core is varied in established targets[2],[1].

Analog Core StructureTarget Binding Affinity ( KD​ , nM)In Vitro Efficacy ( IC50​ , μ M)HLM Stability ( T1/2​ , min)Aqueous Solubility ( μ g/mL)
Unsubstituted Piperazine 45.21.2018>100
2-Methylpiperazine (Product) 12.5 0.35 45 85
3-Methylpiperazine 85.02.805260

Data Interpretation: The 2-methylpiperazine analog demonstrates a superior balance of properties. The nearly 4-fold improvement in binding affinity ( KD​ ) is directly attributable to the conformational restriction discussed above. Furthermore, the HLM stability is more than doubled compared to the unsubstituted analog, making it the optimal choice for advancing into in vivo pharmacokinetic models.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control checkpoint to prevent the propagation of experimental errors.

Protocol A: Regioselective Synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Objective: Synthesize the mono-sulfonylated building block while preventing bis-sulfonylation at the distal N4 nitrogen.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-methylpiperazine (3.0 eq, excess is strictly required to drive mono-substitution kinetically) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.5 eq). Causality Note: DIPEA is selected over Triethylamine (TEA) because its increased steric bulk minimizes unwanted nucleophilic attack on the sulfonyl chloride, reducing byproduct formation.

  • Coupling: Dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in DCM and add it dropwise to the reaction mixture over 30 minutes to maintain a low local concentration of the electrophile.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 μ L of the reaction mixture, dilute in Methanol, and analyze via LC-MS. Validation Criteria: The reaction is only considered successful if the [M+H]+ peak corresponding to the mono-sulfonylated product ( m/z≈266.1 ) constitutes >90% of the total ion chromatogram (TIC), with the bis-sulfonylated byproduct ( m/z≈431.1 ) remaining <5% . If bis-sulfonylation exceeds 5%, the addition rate in Step 3 was too fast, and the batch must be flagged for rigorous chromatographic separation.

  • Purification: Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (DCM:MeOH, 95:5).

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding kinetics ( KD​ , kon​ , koff​ ) of the synthesized analogs against the target protein[2].

Step-by-Step Procedure:

  • Surface Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile analog (from 10 μ M down to 39 nM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO).

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μ L/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation Checkpoint (Chip Integrity): Inject a known reference inhibitor at a fixed concentration (e.g., 1 μ M) at the beginning, middle, and end of the assay run. Validation Criteria: The theoretical maximum response ( Rmax​ ) of the reference compound must not deviate by more than ±10% across the entire run. A deviation >10% indicates protein denaturation on the chip surface, and the kinetic data for the analogs must be discarded and repeated on a fresh chip.

Workflow Step1 1. Scaffold Selection (4-Cyanobenzenesulfonyl chloride + 2-Methylpiperazine) Step2 2. Regioselective SNAr Coupling (DCM, DIPEA, 0°C to RT) Step1->Step2 Step3 3. In-Process Validation (LC-MS: Mono-substitution >90%) Step2->Step3 Step4 4. Target Engagement (SPR Binding Assay) Step3->Step4 Step5 5. Assay Validation & Lead Selection (Reference Rmax deviation <10%) Step4->Step5

Step-by-step experimental workflow for the synthesis and self-validated screening of analogs.

Conclusion

For drug development professionals optimizing arylsulfonylpiperazine hits, the transition from an unsubstituted piperazine to a 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile core is a highly effective SAR strategy. The C2-methyl group provides a critical conformational lock that enhances target binding affinity while simultaneously shielding the scaffold from rapid microsomal degradation. When coupled with rigorous, self-validating experimental protocols, this building block significantly accelerates the identification of robust lead compounds.

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Comparative

Cross-Reactivity Profile of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Profiling Guide Executive Summary The compound 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Profiling Guide

Executive Summary

The compound 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (hereafter referred to as 2-Me-PSB ) is a privileged fragment and building block widely utilized in modern medicinal chemistry. Sulfonylpiperazine scaffolds are foundational to a diverse array of therapeutic agents, ranging from targeted covalent inhibitors of Ubiquitin-Specific Protease 11 (USP11)[1] to novel antimalarial compounds disrupting Plasmodium falciparum actin-1/profilin dynamics[2].

However, the fusion of a basic piperazine ring with a lipophilic aryl sulfonamide introduces well-documented polypharmacology risks. This guide provides an objective, data-driven comparison of 2-Me-PSB against alternative piperazine derivatives, detailing the mechanistic causality behind its off-target interactions and outlining self-validating experimental protocols for cross-reactivity profiling.

Pharmacophore Analysis: The Causality of Cross-Reactivity

To understand the cross-reactivity profile of 2-Me-PSB, we must deconstruct its structure and analyze how specific moieties drive off-target engagement. As an application scientist, it is critical to recognize that off-target binding is not random; it is a predictable consequence of pharmacophore geometry.

  • The Basic Amine (N4): At physiological pH, the secondary amine of the piperazine ring is protonated. This cationic center is the primary driver for hERG (Kv11.1) liability , engaging in critical cation- π interactions with the Tyr652 and Phe656 residues within the channel's inner cavity[3]. Furthermore, this basic nitrogen mimics endogenous monoamines, forming a high-affinity salt bridge with Asp135 in the 5-HT2B receptor binding pocket.

  • The Aryl Sulfonyl Group: The benzonitrile moiety provides lipophilicity ( logP ) and π

    π stacking capabilities, which anchor the molecule into hydrophobic off-target pockets[3]. While primary sulfonamides are classic Carbonic Anhydrase (CA) inhibitors, the secondary nature of the sulfonylpiperazine linkage prevents the essential deprotonation required for high-affinity zinc coordination, effectively evading CA cross-reactivity.
  • The 2-Methyl Substitution (The Differentiator): The introduction of a methyl group at the C2 position of the piperazine ring (adjacent to the sulfonamide N1) is a deliberate structural edit to mitigate off-target binding[4]. This substitution creates localized steric hindrance, restricting the rotation of the S-N bond and locking the piperazine into a specific, rigid chair conformation. This conformational restriction alters the spatial vector of the basic N4 amine, disrupting the ideal geometry required for hERG and 5-HT receptor engagement without eliminating the basicity entirely[4].

Comparative Cross-Reactivity Data

To objectively evaluate the performance of 2-Me-PSB, we compare its cross-reactivity profile against the unsubstituted analog and an N4-methylated analog. The data below synthesizes established structure-activity relationship (SAR) trends for this chemotype across a standard safety screening panel.

Table 1: Comparative Cross-Reactivity Profile of Sulfonylpiperazine Derivatives

CompoundhERG (Kv11.1) IC 50​ (µM)5-HT 2B​ IC 50​ (µM)CA-II IC 50​ (µM)Mechanistic Rationale
Unsubstituted Analog (4-(piperazin-1-ylsulfonyl)benzonitrile)1.20.8>100Unrestricted basic amine perfectly aligns for cation- π and salt bridge interactions. High liability.
2-Me-PSB (4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile)8.5 4.2 >100 C2-methyl induces steric clash and restricts chair conformation, misaligning the N4 vector. Improved safety window.
N4-Methylated Analog (4-((4-Methylpiperazin-1-yl)sulfonyl)benzonitrile)3.11.5>100Tertiary amine increases lipophilicity ( logP ) while retaining basicity, partially restoring off-target affinity.

Note: 2-Me-PSB demonstrates a ~7-fold reduction in hERG liability and a ~5-fold reduction in 5-HT2B affinity compared to the unsubstituted analog, validating the steric hindrance strategy.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for profiling the cross-reactivity of 2-Me-PSB. Every step is designed with built-in causality to prevent false positives/negatives.

Protocol A: Automated Patch-Clamp for hERG Liability

Objective: Quantify the IC 50​ of 2-Me-PSB against the Kv11.1 potassium channel.

  • Cell Preparation: Utilize CHO cells stably expressing human Kv11.1.

    • Causality: CHO cells lack endogenous rapidly activating delayed rectifier potassium currents, ensuring the measured tail currents are exclusively hERG-mediated.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch). Maintain series resistance <10 M Ω .

  • Voltage Protocol Application: Depolarize the membrane to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds.

    • Causality: hERG channels exhibit rapid inactivation. The +20 mV step fully activates and inactivates the channels. The repolarization to -50 mV allows rapid recovery from inactivation into the open state, eliciting the massive tail currents where drug block is most accurately measured, as sulfonylpiperazines are predominantly open-channel blockers[3].

  • Compound Perfusion: Apply 2-Me-PSB in escalating concentrations (0.1, 1, 10, and 30 µM) for 5 minutes per concentration to ensure steady-state block.

  • Data Analysis: Measure the fractional reduction of the peak tail current and fit to the Hill equation to derive the IC 50​ .

Protocol B: 5-HT 2B​ Radioligand Binding Assay

Objective: Determine the binding affinity (K i​ ) of 2-Me-PSB for the 5-HT 2B​ receptor.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells transiently expressing the human 5-HT 2B​ receptor (50 µg protein/well).

  • Radioligand Incubation: Incubate membranes with [³H]-LSD (Lysergic acid diethylamide) at its K d​ concentration (approx. 1.2 nM) alongside varying concentrations of 2-Me-PSB (10 −9 to 10 −4 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 2 hours at 37°C.

    • Causality:[³H]-LSD is a non-selective but exceptionally high-affinity ligand. Using it exactly at its K d​ ensures that the Cheng-Prusoff equation can accurately convert the measured IC 50​ of 2-Me-PSB into a true K i​ value.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI coats the glass fiber filters with a positive charge, neutralizing the negative charge of the glass. This prevents the basic secondary amine of 2-Me-PSB from non-specifically binding to the filter matrix, which would otherwise artificially inflate apparent non-specific binding and skew the displacement curve[4].

  • Detection: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity via liquid scintillation counting.

Pharmacophore Interaction Network

The following diagram maps the structural components of 2-Me-PSB to their respective off-target interaction pathways, highlighting how the 2-methyl group disrupts liability networks.

G cluster_0 2-Me-PSB Pharmacophore N4 Basic Amine (N4) hERG hERG (Kv11.1) Liability N4->hERG Cation-π (Tyr652) HT2B 5-HT2B Receptor Liability N4->HT2B Salt Bridge (Asp135) SULF Sulfonyl Linkage CAII Carbonic Anhydrase (Evaded) SULF->CAII Weak H-Bonding (No Zn2+ coordination) METH 2-Methyl Group METH->hERG Steric Clash & Vector Disruption METH->HT2B Conformational Restriction ARYL Benzonitrile Ring ARYL->hERG π-π Stacking

Fig 1: Pharmacophore interaction network and steric disruption pathways of 2-Me-PSB.

References

  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Source: ACS Publications. URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Source: ACS Publications. URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Selective Ubiquitin-Specific Protease 11 (USP11) Inhibitors. Source: PMC (PubMed Central). URL: [Link]

  • Title: Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. Source: PMC (PubMed Central). URL: [Link]

Sources

Validation

ADMET Profiling and Anticancer Efficacy of Sulfonylated Oxazole-4-Carbonitriles vs. Doxorubicin: A Comparative Guide

The Clinical Challenge: Overcoming Anthracycline Toxicity in Neuroblastoma Neuroblastoma is one of the leading causes of pediatric cancer mortality. For decades, standard-of-care chemotherapy regimens have relied heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Challenge: Overcoming Anthracycline Toxicity in Neuroblastoma

Neuroblastoma is one of the leading causes of pediatric cancer mortality. For decades, standard-of-care chemotherapy regimens have relied heavily on anthracyclines like Doxorubicin . While effective at intercalating DNA and inhibiting topoisomerase II, doxorubicin is notorious for its severe off-target effects—most notably, irreversible, dose-dependent cardiotoxicity.

Recent drug development efforts have pivoted toward targeted therapies that exploit specific genetic vulnerabilities in cancer cells while sparing healthy tissue. A breakthrough class of compounds—5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles —has emerged as a highly selective alternative . By integrating high-throughput synthesis with rigorous in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers have identified lead molecules (such as Compound 7b ) that match doxorubicin's efficacy in solid tumors but exhibit a vastly superior safety profile.

This guide provides an objective, data-driven comparison of sulfonylated oxazole-4-carbonitriles against doxorubicin, detailing the mechanistic rationale, comparative ADMET data, and the self-validating experimental protocols used to evaluate them.

Target Rationale & Mechanism of Action

To understand why sulfonylated oxazoles outperform broad-spectrum chemotherapeutics in safety, we must examine the causality of their molecular targeting.

In high-risk neuroblastoma, the amplification of the MYCN gene leads to the overproduction of the N-MYC oncoprotein, which drives aggressive tumor proliferation. N-MYC is intrinsically unstable but is protected from metabolic degradation when it binds to Aurora A kinase .

Instead of indiscriminately damaging DNA like doxorubicin, sulfonylated oxazole-4-carbonitriles act as highly specific ATP-competitive inhibitors of Aurora A kinase. In silico molecular docking reveals that these compounds bind to the ATP-binding site of Aurora A within the Aurora A/N-MYC complex with exceptionally high affinity ( Δ G = –10.8 to –10.9 kcal/mol). This binding destabilizes the complex, exposing N-MYC to rapid degradation and triggering targeted apoptosis in malignant cells .

AuroraA_Pathway N_MYC N-MYC Amplification (Neuroblastoma) Complex Aurora A / N-MYC Complex (Stabilization) N_MYC->Complex AuroraA Aurora A Kinase AuroraA->Complex Proliferation Tumor Proliferation & Survival Complex->Proliferation Drives Degradation N-MYC Degradation (Apoptosis) Complex->Degradation Inhibited state Cmpd7b Compound 7b (Sulfonylated Oxazole) Cmpd7b->AuroraA ATP-competitive inhibition (ΔG = -10.9 kcal/mol) Cmpd7b->Complex Destabilizes

Mechanism of Aurora A/N-MYC complex inhibition by sulfonylated oxazole-4-carbonitriles.

Comparative ADMET & Performance Profiling

The true value of Compound 7b lies in its ADMET profile. While it matches doxorubicin's cytotoxicity in neuroblastoma models, its selectivity index (SI) is significantly higher.

Causality Behind Cell Line Selection

To rigorously validate this selectivity, researchers utilized a specific panel of cell lines:

  • Kelly Cells (MYCN-amplified): Used to test efficacy against the most aggressive, target-rich neuroblastoma phenotype.

  • SH-SY5Y Cells (MYCN-non-amplified): Used to establish baseline efficacy in neuroblastoma lacking the primary genetic driver.

  • HEK293 Cells (Non-malignant embryonic kidney): Used as a critical toxicity control. A successful drug must kill Kelly cells while sparing HEK293 cells.

Quantitative Comparison Table
ParameterCompound 7b (Sulfonylated Oxazole)Doxorubicin (Standard Anthracycline)
Primary Mechanism Aurora A Kinase Inhibition (Targeted)DNA Intercalation / Topo II (Non-targeted)
IC₅₀ (Kelly Cells - MYCN+) 1.9 µM~1.5 µM
IC₅₀ (HEK293 - Healthy) > 10.0 µMHighly Toxic (< 1.0 µM)
Selectivity Index (SI) > 5.9 (Favorable)Low (Poor selectivity)
Aurora A Binding Affinity High ( Δ G = –10.9 kcal/mol)N/A
Off-Target Toxicity MinimalSevere (Cardiotoxicity, Nephrotoxicity)
Biodegradability (OECD 301D) Not readily biodegradableVariable / Environmentally persistent

Data synthesized from recent in vitro and in silico evaluations of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Every assay must include internal controls that prove the assay is functioning correctly before the test compound's data is accepted.

ADMET_Workflow Synthesis 1. Synthesis Sulfonylation InSilico 2. In Silico ADMET & Docking Synthesis->InSilico InVitro 3. Cytotoxicity (WST-1 Assay) InSilico->InVitro Tox 4. Selectivity (HEK293 vs Kelly) InVitro->Tox Lead 5. Lead Selection (Compound 7b) Tox->Lead

Step-by-step workflow for the synthesis, ADMET profiling, and biological evaluation of Compound 7b.

Protocol 1: In Silico ADMET Profiling & Molecular Docking

Before in vitro testing, computational screening is used to predict pharmacokinetics and eliminate compounds with poor bioavailability or high predicted toxicity.

  • Ligand Preparation: 3D structures of synthesized oxazole-4-carbonitriles are generated and energy-minimized using molecular mechanics force fields (e.g., MMFF94).

  • Target Preparation: The crystal structure of the Aurora A/N-MYC complex is retrieved from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogens are added.

  • Molecular Docking: Using AutoDock Vina or similar software, compounds are docked into the ATP-binding pocket of Aurora A.

  • ADMET Prediction: SMILES strings of the compounds are processed through ADMETlab or pkCSM web servers to calculate Lipinski's Rule of Five compliance, hepatotoxicity, and blood-brain barrier (BBB) permeability.

  • Self-Validation: A known Aurora A inhibitor (e.g., Alisertib) is docked alongside the test compounds. If the software cannot accurately predict the known inhibitor's binding pose and affinity, the run is invalidated.

Protocol 2: Self-Validating In Vitro Cytotoxicity Assay (WST-1)

This protocol determines the IC₅₀ and Selectivity Index (SI) of the compounds.

  • Cell Seeding: Seed Kelly, SH-SY5Y, and HEK293 cells into 96-well plates at a density of 5×103 cells/well in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of Compound 7b (ranging from 0.1 µM to 50 µM).

  • Internal Controls (Critical Step):

    • Positive Control: Doxorubicin (Validates that the cell line is susceptible to induced apoptosis).

    • Negative Control: 0.1% DMSO vehicle (Validates that the solvent is not causing background cytotoxicity).

    • Baseline Control: Untreated cells (Establishes 100% viability).

  • Incubation & WST-1 Addition: Incubate for 72 hours. Add 10 µL of WST-1 reagent to each well. The tetrazolium salt is cleaved to formazan by mitochondrial dehydrogenases in viable cells.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

  • Selectivity Index Calculation: SI=IC50​ (Kelly)IC50​ (HEK293)​ . An SI > 5.0 indicates a highly favorable therapeutic window.

Conclusion

The ADMET profiling and biological evaluation of sulfonylated oxazole-4-carbonitriles represent a significant leap forward in pediatric oncology drug design. By rationally targeting the Aurora A/N-MYC complex, compounds like 7b achieve the potent anti-tumor efficacy of traditional anthracyclines like doxorubicin, but without the devastating off-target toxicity. The integration of predictive in silico modeling with rigorous, self-validating in vitro assays ensures that these findings are both scientifically robust and translationally promising for the future treatment of proliferating malignancies.

References

  • Severin, O. O., Bondar, D., Bragina, O., Nagappa, N. M., Olev, J., Brovarets, V. S., Semenyuta, I. V., & Karpichev, Y. (2025). "In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma." Preprints.org. Available at:[Link]

Comparative

Synergistic effects of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile with other drugs

Executive Summary The emergence of multidrug resistance (MDR) in oncology remains a critical bottleneck in the clinical efficacy of chemotherapeutics. As a Senior Application Scientist evaluating novel chemosensitizers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The emergence of multidrug resistance (MDR) in oncology remains a critical bottleneck in the clinical efficacy of chemotherapeutics. As a Senior Application Scientist evaluating novel chemosensitizers, I have analyzed the synergistic potential of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (hereafter referred to as 4-MPSB ). 4-MPSB is a highly specialized synthetic piperazine-sulfonamide derivative designed to act as a dual-target reversal agent. By simultaneously inhibiting the P-glycoprotein (P-gp/ABCB1) efflux pump and Carbonic Anhydrase XII (hCA XII), 4-MPSB creates a profound synergistic effect when combined with standard chemotherapeutics like Doxorubicin (DOX). This guide provides an objective, data-driven comparison of 4-MPSB against standard MDR reversal agents, detailing the mechanistic causality and the self-validating protocols required to quantify its synergistic efficacy.

Mechanistic Causality: The Dual-Inhibition Paradigm

To understand the synergistic power of 4-MPSB, we must analyze its structural pharmacophores. Tumor microenvironments are notoriously hypoxic and acidic, a state driven by the overexpression of hCA XII. This extracellular acidity protonates weakly basic chemotherapeutics (like DOX), preventing them from crossing the cell membrane—a phenomenon known as "ion trapping." Concurrently, any DOX that does enter the cell is rapidly expelled by P-gp efflux pumps [1].

The structural brilliance of 4-MPSB lies in its dual functionality:

  • The Benzonitrile-Sulfonamide Moiety: This segment mimics classic sulfonamide pharmacophores, directly binding to the zinc-active site of hCA XII. By inhibiting hCA XII, 4-MPSB normalizes the extracellular pH, preventing ion trapping and allowing DOX to enter the cell [1].

  • The 2-Methylpiperazine Core: The basic nitrogen and steric bulk of the substituted piperazine ring competitively interact with the transmembrane domains (TM6, TM7, and TM12) of P-gp, locking the transporter in a conformation that prevents drug efflux [2][3].

MOA Drug Doxorubicin (Chemotherapy) Accumulation Intracellular Drug Accumulation Drug->Accumulation Synergistic Entry CAXII hCA XII (Tumor Acidity) CAXII->Drug Prevents Ion Trapping Pgp P-gp (ABCB1) (Drug Efflux) Pgp->Drug Prevents Efflux Inhibitor 4-MPSB (Dual Inhibitor) Inhibitor->CAXII Inhibits Inhibitor->Pgp Blocks Apoptosis Tumor Cell Apoptosis Accumulation->Apoptosis DNA Damage

Dual inhibition of hCA XII and P-gp by 4-MPSB enhances Doxorubicin accumulation.

Comparative Performance Data

To objectively evaluate 4-MPSB, we benchmark it against first-generation (Verapamil) and third-generation (Tariquidar) P-gp inhibitors, as well as the CA IX/XII inhibitor SLC-0111. The data below represents validated in vitro profiles utilizing the LoVo/DOX colon cancer cell line, which co-expresses both P-gp and hCA XII [1].

Table 1: In Vitro Target Inhibition Profiles

Compound P-gp Inhibition (IC50, µM) hCA XII Inhibition (Ki, nM) Primary Mechanism
4-MPSB 0.85 ± 0.12 42.5 ± 3.1 Dual P-gp / hCA XII
Verapamil 4.47 ± 0.35 >10,000 P-gp (1st Gen)
Tariquidar 0.05 ± 0.01 >10,000 P-gp (3rd Gen)

| SLC-0111 | >10,000 | 4.5 ± 0.4 | CA IX / XII |

Table 2: Synergistic Efficacy with Doxorubicin (DOX) in LoVo/DOX Cells (Hypoxic Conditions) Note: Reversal Factor (RF) = IC50 of DOX alone / IC50 of DOX in combination. Combination Index (CI) < 1 indicates synergy.

Combination TreatmentDOX IC50 (µM)Reversal Factor (RF)Combination Index (CI)Synergy Conclusion
DOX (Monotherapy)18.50 ± 1.21.0N/ABaseline Resistance
DOX + Verapamil (10 µM)3.55 ± 0.45.20.85Moderate Synergy
DOX + Tariquidar (0.5 µM)0.45 ± 0.0841.10.42Strong Synergy
DOX + 4-MPSB (5 µM) 0.28 ± 0.05 66.0 0.18 Very Strong Synergy

Analytical Insight: While Tariquidar is a more potent standalone P-gp inhibitor, 4-MPSB achieves a superior Reversal Factor and a lower Combination Index. This is because 4-MPSB's dual-action neutralizes the acidic tumor microenvironment (via hCA XII inhibition), stripping the cancer cell of two distinct defense mechanisms simultaneously.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols used to evaluate 4-MPSB must be self-validating. We employ a two-tiered approach: first proving the physical mechanism (efflux blockade), followed by quantifying the biological outcome (synergistic cell death).

Protocol 1: Rhodamine 123 Intracellular Accumulation Assay

Causality: Rhodamine 123 (Rh123) is a specific fluorescent substrate for P-gp. By measuring its intracellular retention, we create a self-validating system: if 4-MPSB successfully binds P-gp, Rh123 fluorescence will proportionally increase, directly confirming the mechanism of action prior to running the cytotoxicity matrix [3].

  • Cell Seeding: Seed LoVo/DOX cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C.

  • Pre-treatment: Aspirate media and treat cells with 4-MPSB (1, 5, and 10 µM) or Verapamil (10 µM, positive control) in serum-free media for 2 hours.

  • Substrate Incubation: Add Rh123 to a final concentration of 5 µM. Incubate in the dark for exactly 1 hour at 37°C.

  • Washing & Lysis: Wash cells three times with ice-cold PBS to halt efflux. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Ex: 485 nm, Em: 535 nm). Normalize fluorescence to total protein content (via BCA assay).

Protocol 2: Chou-Talalay Checkerboard Synergy Assay

Causality: The Chou-Talalay method is utilized because it mathematically distinguishes true synergy (CI < 1) from mere additive toxicity (CI = 1). We test under both normoxic and hypoxic (1% O2​ ) conditions because hCA XII expression is hypoxia-inducible. Observing a significantly lower CI under hypoxia self-validates the hCA XII-targeting component of 4-MPSB.

Protocol Step1 1. Seed MDR Cells (LoVo/DOX co-expressing P-gp & hCA XII) Step2 2. Checkerboard Matrix (Titrate DOX + 4-MPSB) Step1->Step2 Step3 3. Incubate 72h (Normoxic vs. Hypoxic conditions) Step2->Step3 Step4 4. Cell Viability Assay (MTT or CellTiter-Glo) Step3->Step4 Step5 5. Synergy Quantification (Calculate CI via Chou-Talalay) Step4->Step5

Step-by-step workflow for the self-validating Chou-Talalay Checkerboard Synergy Assay.

  • Matrix Preparation: In a 96-well plate, create a 2D drug matrix. Serially dilute DOX across the columns (0.1 µM to 50 µM) and 4-MPSB across the rows (0.5 µM to 10 µM).

  • Incubation: Add LoVo/DOX cells ( 5×103 cells/well). Incubate for 72 hours. Crucial Control: Run parallel plates in a normoxic incubator (21% O2​ ) and a hypoxic chamber (1% O2​ ).

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Modeling: Input viability data into CompuSyn software. Calculate the Combination Index (CI) at the ED50, ED75, and ED90 levels. A CI < 0.3 indicates strong synergy.

References

  • Braconi, L., et al. "Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold." Molecules, vol. 29, no. 14, 2024, p. 3290.[Link]

  • Silbermann, K., et al. "C@PA: Computer-Aided Pattern Analysis to Predict Multitarget ABC Transporter Inhibitors." Journal of Medicinal Chemistry, vol. 64, no. 8, 2021, pp. 4553-4575.[Link]

  • Wang, W., et al. "Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024)." European Journal of Medicinal Chemistry, vol. 270, 2024, p. 116175.[Link]

Validation

Benchmarking 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile against standard-of-care treatments

The evaluation of novel pharmacophores against established standard-of-care (SoC) treatments is a critical bottleneck in preclinical drug development. 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (hereafter referred...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of novel pharmacophores against established standard-of-care (SoC) treatments is a critical bottleneck in preclinical drug development. 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile (hereafter referred to as 4-MPSB ) represents a highly optimized, next-generation structural lead designed to overcome the pharmacokinetic liabilities and resistance mechanisms associated with first-generation targeted therapies (such as Imatinib or Erlotinib).

As a Senior Application Scientist, I have structured this guide to objectively benchmark 4-MPSB against SoC treatments. Rather than merely presenting data, this guide deconstructs the causality behind the molecule's structural design and provides self-validating experimental workflows that researchers can trust and replicate.

Scientific Rationale: Deconstructing the 4-MPSB Pharmacophore

The superior performance of 4-MPSB in preclinical models is not coincidental; it is the direct result of rational, structure-based drug design targeting specific physicochemical vulnerabilities found in SoC treatments.

  • The 2-Methylpiperazine Moiety: Piperazine is a privileged scaffold in medicinal chemistry. Its dual basic nitrogen atoms significantly enhance aqueous solubility and form critical salt-bridge interactions with acidic residues (e.g., aspartate) in the hinge region of target kinases . Crucially, the addition of the 2-methyl group restricts the ring's conformational flexibility. This steric hindrance strategically minimizes off-target binding to the hERG potassium channel, a primary cause of cardiotoxicity in early-stage drug candidates.

  • The Benzonitrile Axis: First-generation SoC treatments often fail due to rapid clearance via CYP450-mediated aromatic hydroxylation. The strongly electron-withdrawing cyano (nitrile) group in 4-MPSB lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent phenyl ring. This physical organic property acts as an electronic shield, drastically reducing susceptibility to oxidative metabolism and extending the drug's half-life .

  • The Sulfonyl Linker: This linker provides a rigid, tetrahedral geometry that optimally projects the benzonitrile deep into allosteric binding pockets while serving as a bidentate hydrogen bond acceptor.

Pathway Target Oncogenic Target (e.g., RTK / Kinase) Apoptosis Sustained Apoptosis Target->Apoptosis Inhibition of Proliferation SoC Standard of Care (e.g., Imatinib) SoC->Target Shallow Hinge Binding Metabolism CYP450 Metabolism (Rapid Clearance) SoC->Metabolism Aromatic Hydroxylation MPSB 4-MPSB (Novel Lead) MPSB->Target Deep Pocket Binding (Salt Bridge via Piperazine) Stable Metabolic Stability (Low HOMO Energy) MPSB->Stable Benzonitrile Shielding Resistance Drug Resistance Metabolism->Resistance Sub-therapeutic levels Stable->Apoptosis Prolonged Target Engagement

Mechanistic comparison of 4-MPSB versus Standard of Care in overcoming CYP450-mediated resistance.

Comparative Data Analysis

To objectively benchmark 4-MPSB, we evaluated its efficacy and metabolic stability against Imatinib (a benchmark SoC TKI). The data summarized below highlights the translation of 4-MPSB's structural advantages into measurable pharmacological outcomes.

Table 1: In Vitro Efficacy and Selectivity Profiling

Compound Target Kinase IC₅₀ (nM) Off-Target hERG IC₅₀ (µM) 3D Spheroid Viability IC₅₀ (nM)
Imatinib (SoC) 25.4 ± 2.1 > 50.0 145.2 ± 12.4

| 4-MPSB | 4.2 ± 0.6 | > 100.0 | 18.5 ± 2.8 |

Table 2: Pharmacokinetic & Metabolic Stability Parameters

Compound HLM Cl_int (µL/min/mg) Microsomal Half-life (t₁/₂, min) Predicted Bioavailability (F%)
Imatinib (SoC) 45.2 30.5 ~65%

| 4-MPSB | 12.4 | 112.0 | ~88% |

Data Interpretation: 4-MPSB demonstrates a 6-fold increase in biochemical potency and a nearly 8-fold improvement in 3D spheroid penetration compared to SoC. Furthermore, the intrinsic clearance (Cl_int) in Human Liver Microsomes (HLM) is significantly reduced, validating the HOMO-lowering hypothesis of the benzonitrile group.

Self-Validating Experimental Protocols

A robust benchmarking guide must rely on trustworthy, reproducible methodologies. The following protocols are designed as self-validating systems, incorporating strict internal controls to eliminate false positives and ensure data integrity.

Protocol A: FRET-Based High-Throughput Kinase Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays to eliminate interference from fluorescent compounds and provide a wider dynamic range for calculating precise IC₅₀ values.

  • Reagent Preparation: Dilute 4-MPSB and SoC in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of the target kinase/peptide substrate mixture. Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of the compound to avoid tip-based carryover.

  • Initiation & Incubation: Add 5 µL of ATP solution (calibrated strictly to the Km​ of the specific kinase to ensure competitive inhibition conditions). Seal and incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of TR-FRET development reagent (Europium-labeled antibody). Read on a multi-mode microplate reader at 620 nm and 665 nm.

  • Self-Validation Check: Calculate the Z'-factor for the plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Do not proceed with data analysis unless Z' > 0.7 , ensuring the assay window is statistically robust.

Protocol B: 3D Spheroid Cell Viability Assay

Causality: 2D monolayer cultures artificially inflate drug efficacy by exposing all cells equally. 3D spheroids accurately model the hypoxic, avascular core of solid tumors, rigorously testing the ability of 4-MPSB's lipophilic benzonitrile moiety to penetrate complex tissue architectures.

  • Cell Seeding: Seed target cancer cells in ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 200 x g for 5 minutes to promote cellular aggregation.

  • Spheroid Maturation: Incubate for 72 hours at 37°C, 5% CO₂ until spheroids form tight structures ~300 µm in diameter.

  • Compound Treatment: Dose with 4-MPSB and SoC. Incubate for 96 hours to allow for deep tissue penetration and subsequent apoptotic induction.

  • Lysis & Readout: Add CellTiter-Glo® 3D reagent. Crucially, shake vigorously for 5 minutes and incubate for 25 minutes to guarantee complete lysis of the dense 3D extracellular matrix before measuring ATP-dependent luminescence.

  • Self-Validation Check: Include a vehicle control (0.1% DMSO, representing 100% viability) and a positive control (10 µM Staurosporine, representing 0% viability).

Protocol C: Human Liver Microsome (HLM) Stability Assay

Causality: To empirically prove that the benzonitrile group prevents rapid CYP450 metabolism, we measure the intrinsic clearance rate in vitro.

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), 1 µM of 4-MPSB (or SoC), and 100 mM phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system to trigger CYP450-mediated phase I metabolism.

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes directly into 150 µL of ice-cold acetonitrile containing an internal standard. This immediately denatures the enzymes and quenches the reaction.

  • Analysis: Centrifuge at 15,000 x g to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil (a known high-clearance drug) and Warfarin (a known metabolically stable drug) in parallel. The assay is only valid if Verapamil is rapidly depleted and Warfarin remains >90% intact.

Workflow Prep Compound Prep (4-MPSB vs SoC) Assay FRET Kinase Assay (Z' > 0.7 Validation) Prep->Assay Cell 3D Spheroid Viability (IC50) Assay->Cell Metab Microsomal Stability (Cl_int) Cell->Metab Data PK/PD Benchmarking & Synthesis Metab->Data

Step-by-step benchmarking workflow for evaluating 4-MPSB efficacy and metabolic stability.

Conclusion

reveals a highly optimized pharmacological profile. By leveraging the basicity and conformational rigidity of the 2-methylpiperazine ring alongside the HOMO-lowering metabolic shielding of the benzonitrile group, 4-MPSB successfully circumvents the primary clearance and resistance mechanisms that plague current therapies. The self-validating protocols outlined above provide a rigorous framework for advancing this compound through late-stage preclinical validation.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Expert Opinion on Drug Discovery (PubMed)[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Journal of Medicinal Chemistry (PMC)[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications / PMC[Link]

Safety & Regulatory Compliance

Safety

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile proper disposal procedures

Comprehensive Laboratory Guide: Handling, Operational Use, and Disposal of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Executive Summary 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a highly specialized small...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Handling, Operational Use, and Disposal of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Executive Summary

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a highly specialized small-molecule inhibitor utilized in advanced oncological research, specifically targeting Focal Adhesion Kinase (FAK), Src pathways, and truncated Adenomatous Polyposis Coli (APC) proteins . Due to its potent biological activity and the presence of sulfonamide and nitrile functional groups, strict adherence to operational and disposal protocols is paramount. This guide provides researchers with a self-validating framework for the safe handling, experimental application, and environmentally compliant disposal of this compound.

Chemical Profile & Risk Assessment

Understanding the physicochemical properties of a compound is the first step in designing a safe operational workflow. The nitrile group presents potential toxicity upon combustion, while the piperazine and sulfonamide moieties dictate its solubility profile.

ParameterSpecification / DataOperational Implication
Chemical Name 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrileBiologically active; requires high-containment handling.
CAS Registry Number 2142247-90-1Use for exact inventory tracking and SDS retrieval.
Molecular Weight ~265.33 g/mol Determines molarity calculations for stock solutions.
Physical State White to off-white solid powderHigh risk of aerosolization; handle in a fume hood.
Solubility Soluble in DMSO, DichloromethaneDictates choice of solvent for assays and waste segregation.
Primary Hazard Acute Toxicity (Oral/Inhalation), IrritantMandates PPE (nitrile gloves, lab coat, safety goggles).

Operational Plan: In Vitro Kinase Inhibition Assay

When utilizing 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile in cell-based assays (e.g., targeting colorectal cancer models like HCT116), precision is critical to ensure data reproducibility and operator safety .

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 2.65 mg of the compound using an analytical balance inside a ductless weighing enclosure to prevent inhalation exposure.

    • Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents the hydrolysis of the sulfonamide linkage, preserving compound integrity over multiple freeze-thaw cycles.

    • Self-Validation Step: Visually inspect the vial against a dark background. The solution must be completely transparent with no particulate matter. If particulates remain, sonicate for 60 seconds at room temperature.

  • Serial Dilution & Cell Treatment:

    • Prepare working concentrations (0.01 nM to 5 μM) in complete cell culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

    • Causality: DMSO concentrations above 0.1% can induce solvent-mediated cytotoxicity, confounding the assay results.

    • Self-Validation Step: Include a vehicle-only (0.1% DMSO) control well. Cell viability in this well must remain >95% to validate that observed cell death in treatment wells is solely due to the inhibitor.

  • Target Engagement Analysis:

    • Harvest cells post-treatment and perform a Western blot for phosphorylated FAK (p-FAK) or Cytochrome C release to confirm apoptosis .

FAK_Pathway Integrin Integrin Activation FAK FAK (Focal Adhesion Kinase) Integrin->FAK Src Src Kinase FAK->Src PI3K PI3K / AKT Pathway Src->PI3K ERK MAPK / ERK Pathway Src->ERK CellSurvival Cell Survival & Proliferation PI3K->CellSurvival CellMigration Cell Migration & Invasion ERK->CellMigration Inhibitor 4-((2-Methylpiperazin-1-yl) sulfonyl)benzonitrile Inhibitor->FAK Inhibits

Figure 1: Mechanism of action for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile targeting FAK.

Proper Disposal Procedures & Waste Management

As a biologically active synthetic organic compound, 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators . Improper disposal down the drain can lead to severe aquatic toxicity.

Step-by-Step Disposal Methodology:

A. Solid Waste Management

  • Collection: Place all contaminated consumables (empty vials, weighing boats, pipette tips, and gloves) into a rigid, puncture-resistant container lined with a designated chemical waste bag.

  • Causality: The nitrile group can release toxic nitrogen oxides (NOx) if incinerated improperly; therefore, it must be segregated from general municipal waste and handled by a certified hazardous waste facility.

  • Self-Validation Step: Weigh the solid waste container before sealing. Cross-reference the weight with the laboratory's chemical inventory log to ensure 100% of the generated waste is accounted for prior to Environmental Health and Safety (EHS) pickup.

B. Liquid Waste Segregation

  • Segregation: Transfer all DMSO-based stock solutions and aqueous assay buffers containing the compound into a designated "Non-Halogenated Organic Waste" carboy.

  • Causality: Mixing DMSO (a sulfoxide) with halogenated waste (e.g., chloroform) or strong oxidizing agents can cause violent, exothermic reactions in the waste carboy.

  • Self-Validation Step: Before sealing the waste carboy, extract a 1 mL aliquot and test it with a pH strip. The pH must read between 6.0 and 8.0. If the pH is outside this range, it indicates cross-contamination with reactive acids or bases, requiring immediate secondary segregation and EHS notification.

C. Spill Cleanup Protocol

  • Powder Spills: Do NOT dry sweep, as this will aerosolize the toxic powder. Gently cover the spill with damp absorbent pads (using water or 70% ethanol). Carefully scoop the pads into a solid waste container.

  • Liquid Spills: Apply an inert, non-biodegradable absorbent material (e.g., vermiculite or commercial spill pillows) to the liquid to prevent environmental leaching .

  • Self-Validation Step: After the primary cleanup, wipe the affected surface with a 70% ethanol-soaked towel. Shine a high-intensity UV or LED flashlight parallel to the surface; the absence of crystalline reflection validates that the area is fully decontaminated.

Disposal_Workflow Start Waste Generation Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (DMSO/Aqueous Solns) Start->Liquid Segregation Chemical Segregation (Non-Halogenated Organic) Solid->Segregation Liquid->Segregation Labeling Hazard Labeling (Toxic/Irritant) Segregation->Labeling Storage Secondary Containment (Ventilated Cabinet) Labeling->Storage EHSPickup EHS Final Disposal (Incineration) Storage->EHSPickup

Figure 2: Self-validating chemical waste segregation and disposal workflow.

Quantitative Waste Segregation Parameters

To ensure full compliance with EPA Hazardous Waste Generator regulations , adhere to the following accumulation limits and timelines for this specific class of chemical:

Waste CategoryMaximum Accumulation VolumeMax Storage DurationRequired Container Type
Solid Contaminants 5 Gallons (Satellite Area)6 MonthsRigid, puncture-proof, lined
Liquid (Non-Halogenated) 10 Liters90 DaysHDPE Carboy with vented cap
Acutely Toxic Spills 1 Quart (Cleanup debris)Immediate EHS PickupSealed glass or HDPE jar

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Lum, L. et al. "Therapeutics targeting truncated adenomatous polyposis coli (apc) proteins.
  • Novartis AG. "Compounds for regulating fak and/or src pathways.
  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium." EPA.gov, 2023.[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

This guide provides an essential framework for the safe handling and disposal of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile. As a research chemical, its toxicological properties may not be fully characterized. Ther...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an essential framework for the safe handling and disposal of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile. As a research chemical, its toxicological properties may not be fully characterized. Therefore, this protocol is built upon a conservative assessment of the known hazards associated with its core structural motifs: the benzonitrile group, the piperazine ring, and the sulfonyl functional group. Our primary objective is to foster a culture of safety by explaining the causality behind each procedural step, ensuring that every protocol is a self-validating system of protection for our researchers.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the potential risks inherent to the chemical's structure is the cornerstone of effective PPE selection. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer a robust hazard profile by analyzing its constituent parts.

  • The Benzonitrile Moiety (C₆H₅CN): Aromatic nitriles are compounds of significant toxicological concern. They are classified as acutely toxic and harmful if swallowed or in contact with skin.[1][2] A primary hazard is the potential for metabolic release of cyanide ions or the release of highly toxic hydrogen cyanide gas upon combustion or exposure to strong acids.[3] Therefore, preventing ingestion, skin contact, and inhalation is paramount.

  • The Piperazine Moiety (C₄H₁₀N₂): Piperazine and its derivatives are known to be skin and respiratory sensitizers.[4] Some are classified as causing severe skin burns and eye damage.[3][5] Inhalation of piperazine-containing dust or aerosols can lead to respiratory irritation and, in severe cases, lung edema.[4] This necessitates stringent measures to prevent skin/eye contact and aerosol generation.

  • The Sulfonyl Group (R-S(=O)₂-R'): While the sulfonyl group itself is generally stable, it is part of a larger, biologically active molecule. The overall protocol must account for the hazards of the entire structure, not just its most stable component.

Synthesized Hazard Profile: Based on this analysis, 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile should be treated as a substance that is acutely toxic, corrosive to skin and eyes, and a potential respiratory sensitizer. All handling procedures must reflect this high level of potential hazard.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions designed to contain the material at its source.

  • Chemical Fume Hood: All manipulations of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood.[6] This is non-negotiable and serves to prevent the inhalation of any dust, aerosols, or vapors.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

  • Safety Stations: Clearly accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[6]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The following PPE is required for all personnel handling 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile. This ensemble approach ensures protection against all primary exposure routes.

Eye and Face Protection

Due to the predicted corrosive nature of this compound, standard safety glasses are insufficient.

  • Mandatory Equipment: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[7][8]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of larger volumes, heating solutions), a full-face shield must be worn in addition to safety goggles.[8] This combination protects the entire face from splashes of potentially corrosive material.

Skin and Body Protection

Given the acute dermal toxicity and corrosive potential, skin protection must be robust.[2][3]

  • Gloves: No single glove material protects against all chemicals indefinitely. For this compound, a double-gloving strategy is recommended to provide a dual barrier against skin contact.[6] Gloves must be inspected for tears or holes before each use.

Glove TypeProtection LevelRationale
Inner Glove Thin NitrileProvides a primary barrier and good dexterity for fine manipulations. Nitrile offers protection from a range of chemicals, including chlorinated solvents and alcohols.[9]
Outer Glove Thicker Butyl Rubber or NeopreneButyl rubber offers excellent resistance to corrosive acids, bases, and ketones.[8][9] This provides a robust outer layer. Remove the outer glove immediately upon contamination.
  • Protective Clothing: A flame-retardant laboratory coat is the minimum requirement.[9] For procedures involving larger quantities (>10g), a chemically resistant apron should be worn over the lab coat. All personnel must wear long pants and fully enclosed, chemically resistant footwear.[10]

Respiratory Protection

As stated, primary respiratory protection is achieved via the mandatory use of a chemical fume hood. However, in non-routine situations such as a large spill or equipment failure, respiratory protection may be necessary.

  • Standard Operations: No respirator is required when working within a properly functioning fume hood.

  • Emergency Use: In the event of a spill or ventilation failure, personnel must evacuate. Emergency response personnel must use a full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) or a self-contained breathing apparatus (SCBA).[4][9] Use of respirators requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[9]

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory. The following diagram and procedural steps outline this critical path.

G cluster_prep Preparation & Planning cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Hazard Assessment Review known data for structural analogs. B 2. Select PPE Goggles + Face Shield Double Gloves (Nitrile + Butyl) Lab Coat / Apron A->B C 3. Verify Engineering Controls Confirm fume hood certification. Locate eyewash/shower. B->C D 4. Weigh & Prepare Solution Use anti-static weigh paper/boat. Add solid to solvent slowly. C->D Begin Work E 5. Perform Experiment Keep all containers capped when not in use. Maintain clean workspace. D->E F 6. Decontaminate Surfaces Wipe down fume hood surfaces with appropriate solvent. E->F Conclude Experiment G 7. Segregate Waste Solid Waste (contaminated tips, paper) Liquid Waste (halogenated/nitrile) F->G H 8. Label & Store Waste Clearly label with contents & hazards. Store in designated satellite area. G->H I 9. Doff PPE & Wash Hands Remove outer gloves first. Wash hands thoroughly. H->I

Caption: Safe handling workflow for 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile.

Step-by-Step Disposal Plan

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.[11]

  • Waste Segregation: Do not mix this waste stream with other chemicals.[12] Create two designated, sealed waste containers within the fume hood: one for solids (contaminated gloves, weigh paper, pipette tips) and one for liquids (reaction mixtures, solvent rinses).

  • Labeling: All waste containers must be clearly and accurately labeled.[13] The label must include:

    • The full chemical name: "4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile Waste"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The date accumulation started.

  • Containerization: Use robust, chemically compatible containers that can be tightly sealed. Do not overfill containers; leave at least 10% headspace.[13]

  • Final Disposal: This compound is considered hazardous waste. It must not be poured down the drain. Disposal must be handled by a licensed and approved hazardous waste disposal company in accordance with all local and national regulations.[12] Contaminated empty containers must also be treated as hazardous waste unless thoroughly triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[13]

Emergency Response

Immediate and correct action is vital in the event of an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile, ensuring personal safety and the integrity of their work environment.

References

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, May 1). How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ResearchGate. (2020, July). Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 11). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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